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  • Product: Tert-butyl (4-chloro-3-nitrophenyl)carbamate
  • CAS: 503524-47-8

Core Science & Biosynthesis

Foundational

Physicochemical Properties and Synthetic Utility of Tert-butyl (4-chloro-3-nitrophenyl)carbamate: A Technical Guide

Executive Summary In modern drug discovery and complex active pharmaceutical ingredient (API) synthesis, the strategic selection of multi-functional building blocks is paramount. Tert-butyl (4-chloro-3-nitrophenyl)carbam...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery and complex active pharmaceutical ingredient (API) synthesis, the strategic selection of multi-functional building blocks is paramount. Tert-butyl (4-chloro-3-nitrophenyl)carbamate () is a highly versatile, orthogonally protected aromatic intermediate. Featuring a tert-butyloxycarbonyl (Boc)-protected amine, an electron-withdrawing nitro group, and a transition-metal-reactive aryl chloride, this molecule serves as a critical linchpin for synthesizing substituted anilines, benzimidazoles, and biaryl scaffolds. This whitepaper details its physicochemical profile, mechanistic utility, and field-proven handling protocols.

Structural & Physicochemical Profiling

Understanding the intrinsic properties of Tert-butyl (4-chloro-3-nitrophenyl)carbamate is essential for predicting its behavior in various solvent systems and reaction conditions. The molecule's lipophilicity is driven largely by the bulky tert-butyl group and the chloro substituent, while the nitro group and carbamate linkage provide distinct polar and hydrogen-bonding regions.

Quantitative Data Summary

The following table summarizes the core physicochemical parameters critical for reaction design and analytical tracking, verified against standard chemical databases (1):

PropertyValue
Chemical Name Tert-butyl (4-chloro-3-nitrophenyl)carbamate
CAS Number 503524-47-8
Molecular Formula C11H13ClN2O4
Molecular Weight 272.68 g/mol
Physical State Solid (typically pale yellow powder)
Hydrogen Bond Donors 1 (Carbamate NH)
Hydrogen Bond Acceptors 4 (Nitro and Carbamate Oxygens)
Solubility Profile Soluble in DCM, EtOAc, DMF, DMSO; Insoluble in H2O
Storage Conditions 2-8°C, sealed in a dry, dark environment

Mechanistic Role in Organic Synthesis & Drug Development

As an Application Scientist, I approach this molecule not just as a static structure, but as a dynamic system of orthogonal reactive sites. The causality behind selecting this specific intermediate, commercially available through suppliers like 2, lies in its predictable, stepwise functionalization:

  • The Boc Group (Steric & Electronic Shielding): The Boc group is not merely a protecting group; it modulates the electron density of the aniline nitrogen, preventing unwanted oxidation during nitro reduction and suppressing nucleophilic attacks that a free amine might execute.

  • The Chloro Substituent (Cross-Coupling Handle): Positioned para to the carbamate, the chlorine atom is moderately activated by the adjacent nitro group. It serves as an excellent electrophile for Palladium-catalyzed Suzuki-Miyaura or Buchwald-Hartwig cross-coupling reactions.

  • The Nitro Group (Latent Nucleophile): The nitro group at the 3-position can be selectively reduced to a primary amine. This reduction transforms the molecule into a 1,2-diamine equivalent (once the Boc is removed) or a mono-protected diamine, ideal for cyclization into heterocycles like benzimidazoles.

Orthogonal Reactivity Pathways

The following workflow illustrates the divergent synthetic pathways enabled by this intermediate's functional groups.

OrthogonalReactivity Start Tert-butyl (4-chloro-3-nitrophenyl)carbamate (CAS: 503524-47-8) BocDeprotect Boc Deprotection (TFA/DCM) Start->BocDeprotect Acidic Cleavage NitroReduct Nitro Reduction (Fe/NH4Cl) Start->NitroReduct Chemoselective Reduction CrossCouple Cross-Coupling (Pd-Catalyzed) Start->CrossCouple Buchwald-Hartwig / Suzuki Product1 4-chloro-3-nitroaniline (Nucleophilic Amine) BocDeprotect->Product1 Product2 Tert-butyl (3-amino-4-chlorophenyl)carbamate (Diamine Precursor) NitroReduct->Product2 Product3 C4-Substituted Intermediate (Biaryl/Amine) CrossCouple->Product3

Orthogonal reactivity pathways of Tert-butyl (4-chloro-3-nitrophenyl)carbamate in synthesis.

Experimental Methodologies & Self-Validating Protocols

To ensure high-fidelity results in the laboratory, protocols must be designed with built-in validation mechanisms. Below are two foundational workflows for manipulating this intermediate.

Protocol A: Chemoselective Nitro Reduction

Objective: Reduce the nitro group to a primary amine while preserving the aryl chloride and Boc group. Causality: The choice of Iron powder and Ammonium Chloride (Fe/NH₄Cl) over standard Palladium on Carbon (Pd/C) with hydrogen gas is strictly dictated by the presence of the aryl chloride. Pd/C hydrogenation frequently leads to hydrodehalogenation, stripping the chlorine atom and destroying the molecule's potential for subsequent cross-coupling. Fe/NH₄Cl provides absolute chemoselectivity for the nitro group under mild conditions.

Step-by-Step Methodology:

  • Preparation: Suspend Tert-butyl (4-chloro-3-nitrophenyl)carbamate (1.0 eq) in a solvent mixture of Ethanol/Water (4:1 v/v).

  • Activation: Add Iron powder (5.0 eq) and Ammonium Chloride (5.0 eq) to the suspension.

  • Reaction: Heat the mixture to 70°C under vigorous stirring for 2-4 hours.

  • Self-Validation (In-Process): The reaction is self-validating through visual and chromatographic cues. As the nitro group reduces, the deep yellow suspension transitions to a paler, muddy mixture. On TLC (Hexanes:EtOAc 7:3), the starting material (Rf ~0.6, UV active, ninhydrin negative) disappears. It is replaced by a lower-running spot (Rf ~0.3) that rapidly stains purple with ninhydrin due to the newly formed primary amine. Complete consumption of the UV-active starting spot confirms total conversion.

  • Workup: Filter the hot mixture through a pad of Celite to remove iron salts, washing the pad generously with hot Ethyl Acetate. Concentrate the filtrate, extract with EtOAc, wash with brine, dry over Na₂SO₄, and evaporate to yield Tert-butyl (3-amino-4-chlorophenyl)carbamate.

Protocol B: Acidic Boc Deprotection

Objective: Cleave the tert-butyl carbamate to reveal the primary aniline. Causality: Trifluoroacetic acid (TFA) in dichloromethane (DCM) is selected to cleave the Boc group. The causality here is thermodynamic: the strong acid protonates the carbamate carbonyl, leading to the expulsion of a stable tert-butyl cation (which eliminates to isobutylene gas) and carbamic acid (which rapidly decarboxylates to CO₂). This avoids harsh basic conditions that could induce nucleophilic aromatic substitution (SₙAr) at the highly activated chloro-nitro position.

Step-by-Step Methodology:

  • Preparation: Dissolve the starting material in anhydrous DCM (0.1 M concentration) and cool to 0°C in an ice bath.

  • Reagent Addition: Add TFA dropwise to achieve a final DCM:TFA ratio of 4:1 (v/v).

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature, stirring for 1-2 hours.

  • Self-Validation (In-Process): This protocol is physically self-validating via gas evolution. The effervescence of isobutylene and carbon dioxide serves as an internal kinetic indicator. When bubbling ceases entirely, the primary deprotection phase is complete.

  • Workup: Concentrate the mixture under reduced pressure to remove volatile TFA. Neutralize the resulting TFA salt by partitioning between EtOAc and saturated aqueous NaHCO₃ until the aqueous layer pH is >7. Extract, dry, and concentrate to yield 4-chloro-3-nitroaniline.

Analytical Characterization Standards

To verify the integrity of Tert-butyl (4-chloro-3-nitrophenyl)carbamate upon receipt or after synthetic manipulation, the following analytical parameters should be strictly observed:

  • HPLC Analysis: Use a standard C18 reverse-phase column with a Water/Acetonitrile gradient (0.1% TFA). The molecule exhibits strong UV absorbance at 254 nm due to the conjugated nitroaromatic system.

  • ¹H NMR (CDCl₃, 400 MHz): The signature of the intact molecule is the massive, sharp singlet integrating to 9 protons at approximately δ 1.52 ppm, corresponding to the tert-butyl group. The aromatic region will display a characteristic ABX spin system for the three protons on the benzene ring, with the proton adjacent to the nitro and chloro groups appearing most downfield.

  • LC-MS (ESI+): The intact mass [M+H]⁺ is often weak due to the stability of the carbamate. Instead, look for the highly diagnostic fragmentation peak at [M - tBu + H]⁺ (loss of 56 Da) or [M - Boc + H]⁺ (loss of 100 Da), which confirms the presence of the Boc moiety.

References

Sources

Exploratory

Synthesis, Characterization, and Application of tert-Butyl (4-chloro-3-nitrophenyl)carbamate (CAS: 503524-47-8)

A Technical Guide for Preclinical Development and Medicinal Chemistry The Strategic Value of CAS 503524-47-8 in Medicinal Chemistry In the realm of preclinical drug development, the strategic selection of building blocks...

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Author: BenchChem Technical Support Team. Date: March 2026

A Technical Guide for Preclinical Development and Medicinal Chemistry

The Strategic Value of CAS 503524-47-8 in Medicinal Chemistry

In the realm of preclinical drug development, the strategic selection of building blocks dictates the efficiency, scalability, and success of an entire synthetic campaign. tert-Butyl (4-chloro-3-nitrophenyl)carbamate, universally identified by CAS number 503524-47-8, serves as a highly versatile, multi-handle intermediate[1].

As a Senior Application Scientist, I frequently leverage this specific scaffold because it offers three orthogonal handles for functionalization: a protected amine (Boc), a reducible nitro group, and an activated aryl chloride. This tri-functional architecture allows chemists to perform sequential, highly regioselective transformations without the risk of cross-reactivity, making it an indispensable precursor for synthesizing kinase inhibitors, PROTAC target-binding ligands, and functionalized benzimidazoles.

Physicochemical Profile and Molecular Architecture

Before initiating any synthetic workflow, establishing the fundamental physicochemical properties of the starting material is critical for predicting solubility, reactivity, and analytical behavior. The molecular formula of this compound is C11H13ClN2O4[2], which dictates a precise mass-to-charge ratio during mass spectrometric validation[3].

Table 1: Fundamental Physicochemical Properties

PropertyValue / Description
Chemical Name tert-Butyl (4-chloro-3-nitrophenyl)carbamate
CAS Registry Number 503524-47-8
Molecular Formula C11H13ClN2O4
Molecular Weight 272.69 g/mol
SMILES String O=C(OC(C)(C)C)NC1=CC=C(Cl)C(=O)=C1
Structural Features 1,2,4-trisubstituted aromatic ring
Hydrogen Bond Donors 1 (Carbamate NH)
Hydrogen Bond Acceptors 4 (Nitro and Carbamate Oxygens)

To conceptualize the utility of this molecule, Figure 1 illustrates the divergent synthetic pathways enabled by its structure.

G A tert-Butyl (4-chloro-3-nitrophenyl)carbamate B Nitro Reduction (Fe/NH4Cl) A->B Path 1 C Boc Deprotection (TFA/DCM) A->C Path 2 D Cross-Coupling (Pd-Catalyzed) A->D Path 3

Figure 1: Divergent synthetic pathways enabled by orthogonal functional groups.

Overcoming Synthetic Bottlenecks: N-Boc Protection

If the compound is synthesized in-house rather than procured from commercial suppliers like [2], the first step is the Boc-protection of 4-chloro-3-nitroaniline.

The Causality of the Protocol: The starting aniline is highly electron-deficient. The nitro group exerts strong inductive (-I) and resonance (-M) withdrawing effects, while the chloro group contributes additional inductive withdrawal. Consequently, the nucleophilicity of the amine lone pair is severely diminished. Standard Boc protection protocols (Boc2O, TEA, DCM) often stall. To circumvent this, our protocol employs 4-Dimethylaminopyridine (DMAP) as an acyl transfer catalyst in THF. DMAP reacts with Boc2O to form a highly electrophilic N-acylpyridinium intermediate, which readily reacts even with poor nucleophiles, ensuring complete conversion.

Protocol 1: Synthesis of CAS 503524-47-8

  • Preparation : Charge a dry, argon-flushed round-bottom flask with 4-chloro-3-nitroaniline (1.0 eq) and anhydrous THF (10 volumes). THF provides superior solubility for the polar starting material compared to DCM.

  • Activation : Add Di-tert-butyl dicarbonate (Boc2O, 1.2 eq) followed by catalytic DMAP (0.1 eq).

  • Reaction : Heat the mixture to 60°C. Monitor via TLC (Hexanes:EtOAc 3:1).

  • Quench & Extraction : Upon completion (typically 12 h), cool to room temperature. Quench with saturated aqueous NH4Cl to neutralize the DMAP. Extract with EtOAc (3 x 5 volumes).

  • Purification : Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate in vacuo. Purify via flash chromatography to yield the pure carbamate.

Downstream Functionalization: Chemoselective Nitro Reduction

Once the Boc protection is secured, the next typical step in building complex Active Pharmaceutical Ingredients (APIs) is the reduction of the nitro group to an amine.

The Causality of the Protocol: Applying standard catalytic hydrogenation (H2 over Pd/C) to tert-butyl (4-chloro-3-nitrophenyl)carbamate is fundamentally flawed. Palladium readily inserts into the activated C-Cl bond, leading to rapid hydrodehalogenation and the loss of the critical chloro handle. To strictly preserve the C-Cl bond for subsequent metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura aminations), a chemoselective single-electron transfer (SET) reduction is mandatory. The modified Béchamp reduction, utilizing Iron powder and Ammonium Chloride, provides a mild, highly selective alternative.

G Step1 1. Substrate Dissolution (EtOH/H2O, 4:1) Step2 2. Fe/NH4Cl Addition (Prevents Dehalogenation) Step1->Step2 Step3 3. Thermal Activation (80°C, 2h) Step2->Step3 Step4 4. In-Process Control (LC-MS Validation) Step3->Step4 Step5 5. Filtration & Extraction (Celite pad, EtOAc) Step4->Step5

Figure 2: Self-validating workflow for chemoselective nitro reduction.

Protocol 2: Chemoselective Reduction

  • Dissolution : Suspend tert-butyl (4-chloro-3-nitrophenyl)carbamate (1.0 eq) in a mixture of Ethanol and Water (4:1 v/v, 10 volumes).

  • Reagent Addition : Add Iron powder (325 mesh, 5.0 eq) and NH4Cl (2.0 eq). NH4Cl acts as a mild proton source, preventing the reaction medium from becoming overly basic, which could degrade the Boc group.

  • Thermal Activation : Heat the suspension to 80°C under vigorous stirring for 2 hours.

  • Workup : Cool the mixture to 40°C. Filter through a pad of Celite to remove iron oxides, washing the cake generously with EtOAc.

  • Isolation : Wash the filtrate with brine, dry over Na2SO4, and concentrate to yield tert-butyl (3-amino-4-chlorophenyl)carbamate.

Establishing a Self-Validating Analytical Framework

A robust synthetic protocol must be a self-validating system. To ensure the integrity of the synthesized or procured tert-butyl (4-chloro-3-nitrophenyl)carbamate, the following analytical controls are mandatory:

  • Liquid Chromatography-Mass Spectrometry (LC-MS) : In positive Electrospray Ionization (ESI+), Boc-protected anilines frequently undergo in-source fragmentation. Analysts should not solely look for the parent mass. Instead, validate the structure by identifying the [M+H - 56]+ peak at m/z 217 (loss of the isobutylene fragment), or the [M+H - 100]+ peak at m/z 173 (loss of the entire Boc group). The intact [M+Na]+ adduct at m/z 295 is also a highly reliable indicator.

  • Nuclear Magnetic Resonance (1H NMR) : The signature of the Boc group is a prominent, sharp singlet integrating to 9 protons at approximately 1.50 ppm in CDCl3. The aromatic region will display an ABX spin system characteristic of a 1,2,4-trisubstituted benzene ring, definitively confirming the relative positions of the chloro, nitro, and carbamate moieties.

References

Sources

Foundational

Whitepaper: Mechanistic Pathways and Synthetic Utility of Tert-butyl (4-chloro-3-nitrophenyl)carbamate

Executive Summary Tert-butyl (4-chloro-3-nitrophenyl)carbamate (CAS: 503524-47-8) is a highly versatile, bifunctional building block extensively utilized in modern medicinal chemistry[1]. It serves as a critical intermed...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Tert-butyl (4-chloro-3-nitrophenyl)carbamate (CAS: 503524-47-8) is a highly versatile, bifunctional building block extensively utilized in modern medicinal chemistry[1]. It serves as a critical intermediate in the synthesis of complex heterocyclic scaffolds—most notably benzimidazoles and quinoxalines—which are ubiquitous in targeted therapeutics such as Akt kinase inhibitors[2] and BET bromodomain probes[3]. This technical guide dissects the structural rationale, underlying reaction mechanisms, and optimized, self-validating protocols for utilizing this intermediate in drug development workflows.

Structural Rationale: The Causality of Boc Protection

A common question in synthetic planning is: Why not perform Nucleophilic Aromatic Substitution (SNAr) directly on 4-chloro-3-nitroaniline? The causality lies entirely in the electronic effects of the free amine.

In the unprotected aniline, the amino group (-NH 2​ ) is positioned para to the chlorine atom. The nitrogen's lone pair donates electron density into the aromatic ring via resonance, significantly increasing the electron density at the C4 position. This electron-donating effect strongly deactivates the C-Cl bond toward nucleophilic attack.

By converting the amine into a tert-butyl carbamate (Boc group), the lone pair on the nitrogen is delocalized into the adjacent carbonyl group. This drastically attenuates its electron-donating capacity to the aromatic ring, thereby restoring the electrophilicity of the C4 position and facilitating efficient SNAr[3]. Furthermore, Boc protection prevents the primary amine from acting as a competing nucleophile, avoiding unwanted oligomerization during high-temperature cross-coupling or substitution steps.

Core Reaction Mechanisms

DMAP-Catalyzed Boc Protection

The meta-nitro group withdraws electron density from the amine, making 4-chloro-3-nitroaniline a remarkably poor nucleophile. Consequently, direct reaction with Di-tert-butyl dicarbonate (Boc 2​ O) is sluggish and low-yielding.

The introduction of 4-(Dimethylamino)pyridine (DMAP) provides a catalytic bypass. DMAP, a superior nucleophile, attacks Boc 2​ O to form a highly electrophilic N-Boc-pyridinium intermediate. The weakly nucleophilic aniline then attacks this activated intermediate, driving the reaction forward while regenerating the DMAP catalyst and releasing CO 2​ and tert-butanol as byproducts[4].

Nucleophilic Aromatic Substitution (SNAr)

Once protected, the molecule is primed for SNAr. The mechanism proceeds via a classic addition-elimination pathway:

  • Nucleophilic Attack: An amine nucleophile (e.g., a piperidine derivative) attacks the electrophilic C4 carbon.

  • Meisenheimer Complex Formation: The aromaticity is temporarily broken. The resulting negative charge is highly stabilized by the strong electron-withdrawing effect of the ortho-nitro group (-NO 2​ ).

  • Elimination: The chloride ion (an excellent leaving group) is expelled, restoring aromaticity and yielding the substituted product.

SNAr_Mechanism A Boc-Protected Substrate B Nucleophilic Attack at C4 A->B C Meisenheimer Complex (NO2 Stabilized) B->C D Chloride Expulsion C->D E Substituted Product D->E

Caption: Nucleophilic Aromatic Substitution (SNAr) mechanism at the C4 position.

Downstream Cyclization Workflow

Following SNAr, the nitro group is typically reduced to an amine (e.g., via Pd/C catalytic hydrogenation or Fe/NH 4​ Cl reduction). The resulting ortho-diamine is then condensed with an aldehyde or carboxylic acid derivative to form a benzimidazole core—a structural hallmark of many kinase inhibitors[5].

Workflow A 4-Chloro-3-nitroaniline (Starting Material) B Boc2O, DMAP (cat.) Boc Protection A->B C Tert-butyl (4-chloro-3-nitrophenyl)carbamate (Activated Intermediate) B->C D Amine Nucleophile SNAr Reaction C->D E SNAr Product (C4 Substituted) D->E F Nitro Reduction & Cyclization (e.g., Benzimidazole Core) E->F

Caption: Workflow from 4-chloro-3-nitroaniline to benzimidazole scaffolds via SNAr and cyclization.

Quantitative Data & Optimization Summaries

Table 1: Boc Protection Optimization (4-chloro-3-nitroaniline + Boc 2​ O)
ReagentsSolventTempTime (h)Yield (%)Mechanistic Note
Boc 2​ O (1.2 eq)THFReflux2420Poor nucleophilicity of deactivated amine limits conversion.
Boc 2​ O (1.5 eq), DMAP (0.1 eq), TEA (1.5 eq)DCMRT1285DMAP catalysis accelerates reaction via N-Boc-pyridinium intermediate.
Boc 2​ O (2.0 eq), DMAP (0.2 eq), DIPEA (2.0 eq)THF65 °C892Heating in THF drives complete conversion for sterically hindered/deactivated substrates.
Table 2: Optimization of SNAr Conditions for Tert-butyl (4-chloro-3-nitrophenyl)carbamate
SolventBaseNucleophileTemp (°C)Time (h)Yield (%)Observation
DMFK 2​ CO 3​ Piperidine801245Incomplete conversion; insufficient thermal energy.
DMFDIPEAPiperidine100865Moderate yield; trace degradation observed.
DMSOK 2​ CO 3​ Piperidine120688Clean conversion; high yield due to polar aprotic stabilization of Meisenheimer complex.
NMPCs 2​ CO 3​ Piperidine120492Optimal conditions; Cs + effect enhances nucleophilicity.

Self-Validating Experimental Protocols

Protocol 1: Synthesis of Tert-butyl (4-chloro-3-nitrophenyl)carbamate
  • Preparation: Charge a flame-dried round-bottom flask with 4-chloro-3-nitroaniline (1.0 eq) and anhydrous dichloromethane (DCM) to achieve a 0.2 M concentration.

  • Base & Catalyst Addition: Add Triethylamine (TEA, 1.5 eq) and a catalytic amount of 4-(Dimethylamino)pyridine (DMAP, 0.1 eq). Stir for 5 minutes at room temperature.

  • Activation: Dissolve Di-tert-butyl dicarbonate (Boc 2​ O, 1.5 eq) in a minimal amount of DCM and add dropwise to the reaction mixture over 15 minutes.

    • Self-Validation Checkpoint: Observe mild effervescence (CO 2​ gas evolution), confirming the activation of the anhydride by DMAP.

  • Monitoring: Stir the reaction at room temperature for 12 hours.

    • Self-Validation Checkpoint: Monitor via TLC (Hexanes/EtOAc 3:1). The bright yellow starting material spot (R f​ ~0.3) should disappear, replaced by a higher-running, less polar product spot (R f​ ~0.6).

  • Workup: Quench the reaction with saturated aqueous NH 4​ Cl to neutralize the DMAP and TEA. Extract the aqueous layer with DCM (3x).

  • Isolation: Wash the combined organic layers with brine, dry over anhydrous Na 2​ SO 4​ , filter, and concentrate under reduced pressure. Purify via flash column chromatography if necessary.

Protocol 2: SNAr Derivatization with Piperidine Nucleophiles
  • Preparation: Dissolve Tert-butyl (4-chloro-3-nitrophenyl)carbamate (1.0 eq) in anhydrous N-Methyl-2-pyrrolidone (NMP) to a concentration of 0.5 M.

  • Reagent Addition: Add Cesium Carbonate (Cs 2​ CO 3​ , 2.0 eq) and the desired piperidine derivative (1.2 eq).

  • Reaction: Heat the reaction mixture to 120 °C under an inert argon atmosphere for 4 hours.

    • Self-Validation Checkpoint: The solution will transition from pale yellow to a deep orange/red hue, visually indicating the formation of the stabilized Meisenheimer complex intermediate.

  • Monitoring: Cool to room temperature and dilute with ethyl acetate.

    • Self-Validation Checkpoint: Confirm full conversion via LC-MS; the starting mass (m/z 272) must be fully consumed, replaced by the exact mass of the substituted product.

  • Workup: Wash the organic layer extensively with water (5x) to remove the high-boiling NMP solvent, followed by a final brine wash. Dry over Na 2​ SO 4​ , concentrate, and purify via silica gel chromatography.

References

  • [3] Picaud, S., et al. "Design, Synthesis, and Characterization of a Fluorescence Polarization Pan-BET Bromodomain Probe." ACS Medicinal Chemistry Letters, 2018.[Link]

  • [4] Basel, Y., Hassner, A. "Di-tert-butyl Dicarbonate and 4-(Dimethylamino)pyridine Revisited. Their Reactions with Amines and Alcohols." The Journal of Organic Chemistry, 2000.[Link]

  • [2] Uhlenbrock, N., et al. "Structural and chemical insights into the covalent-allosteric inhibition of the protein kinase Akt." Chemical Science (RSC Publishing), 2019.[Link]

Sources

Protocols & Analytical Methods

Method

Advanced Synthetic Workflows Involving tert-Butyl (4-chloro-3-nitrophenyl)carbamate: Protocols for SNAr, Selective Reduction, and Deprotection

Audience: Researchers, synthetic chemists, and drug development professionals. Introduction and Chemical Rationale tert-Butyl (4-chloro-3-nitrophenyl)carbamate (CAS: 503524-47-8) is a highly versatile building block in m...

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Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, synthetic chemists, and drug development professionals.

Introduction and Chemical Rationale

tert-Butyl (4-chloro-3-nitrophenyl)carbamate (CAS: 503524-47-8) is a highly versatile building block in medicinal chemistry, frequently utilized in the synthesis of complex heterocycles such as benzimidazoles, quinoxalines, and highly substituted anilines. The molecule features three distinct, orthogonally reactive sites:

  • An electrophilic aryl chloride activated by an ortho-nitro group.

  • A reducible nitro group.

  • An acid-labile tert-butyloxycarbonyl (Boc) protected amine.

Understanding the mechanistic causality behind each transformation is critical for designing self-validating experimental setups that prevent unwanted side reactions (such as hydrodehalogenation or premature deprotection).

Quantitative Data: Physicochemical Properties
PropertyValue
Chemical Formula C₁₁H₁₃ClN₂O₄
Molecular Weight 272.68 g/mol
CAS Registry Number 503524-47-8
Appearance Yellow to pale brown crystalline powder
Solubility Soluble in DMF, DMSO, DCM, and EtOAc; Insoluble in H₂O

Experimental Workflows & Mechanistic Causality

Nucleophilic Aromatic Substitution (SNAr)

Causality & Mechanism: The aryl chloride at the C4 position is typically unreactive towards nucleophiles. However, the presence of the strongly electron-withdrawing nitro group at the ortho (C3) position significantly lowers the Lowest Unoccupied Molecular Orbital (LUMO) energy of the aromatic ring. This activates the C4 carbon, making it highly electrophilic[1]. When an amine nucleophile attacks, the ortho-nitro group stabilizes the resulting anionic Meisenheimer complex via resonance. Subsequent expulsion of the chloride ion restores aromaticity. The Boc-protected amine at the para position is electron-donating and slightly dampens this reactivity, necessitating mild heating (80 °C) and a polar aprotic solvent (DMF or DMSO) to drive the reaction to completion.

Protocol: SNAr with Secondary Amines

  • Preparation: In an oven-dried round-bottom flask, dissolve tert-butyl (4-chloro-3-nitrophenyl)carbamate (1.0 equiv, e.g., 5.0 mmol) in anhydrous DMF to achieve a 0.2 M concentration.

  • Reagent Addition: Add the desired secondary amine (e.g., morpholine or piperidine) (1.5 equiv) followed by N,N-Diisopropylethylamine (DIPEA) (2.0 equiv) to act as an acid scavenger.

  • Reaction: Equip the flask with a reflux condenser and stir the mixture at 80 °C under a nitrogen atmosphere for 12 hours.

  • Validation & Workup: Monitor completion via TLC (Hexanes:EtOAc 3:1). Upon consumption of the starting material, cool the mixture to room temperature. Dilute with EtOAc (50 mL) and wash sequentially with distilled water (3 × 50 mL) to remove DMF, followed by brine (50 mL).

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue via flash column chromatography to yield the tert-butyl (4-(dialkylamino)-3-nitrophenyl)carbamate.

Chemoselective Nitro Reduction

Causality & Mechanism: Reducing the nitro group to an aniline in the presence of an aryl chloride is notoriously problematic. Standard catalytic hydrogenation (Pd/C with H₂) frequently results in hydrodehalogenation, cleaving the C-Cl bond. To achieve strict chemoselectivity, a milder single-electron transfer (SET) reduction is required[2]. Utilizing Iron (Fe) powder activated by aqueous Ammonium Chloride (NH₄Cl) provides a highly specific reduction pathway. The iron acts as the electron source, reducing the nitro group through nitroso and hydroxylamine intermediates to the primary amine, while the C-Cl bond remains completely intact.

Protocol: Fe/NH₄Cl Mediated Reduction

  • Preparation: Suspend tert-butyl (4-chloro-3-nitrophenyl)carbamate (1.0 equiv, e.g., 5.0 mmol) in a 4:1 v/v mixture of Ethanol and Water (0.1 M total concentration).

  • Reagent Addition: Add Iron powder (325 mesh, 5.0 equiv) and Ammonium Chloride (NH₄Cl) (5.0 equiv) to the vigorously stirring suspension.

  • Reaction: Heat the mixture to 80 °C (reflux) for 2–4 hours. The reaction mixture will turn dark brown/black as iron oxides are formed.

  • Validation & Workup: Verify the disappearance of the yellow nitro compound via LC-MS. While the mixture is still hot, filter it through a tightly packed pad of Celite to remove the iron sludge. Wash the Celite cake thoroughly with hot EtOAc (3 × 30 mL).

  • Isolation: Concentrate the filtrate to remove ethanol. Partition the remaining aqueous layer with EtOAc, separate the organic phase, wash with brine, dry over Na₂SO₄, and evaporate to afford tert-butyl (3-amino-4-chlorophenyl)carbamate.

Acid-Mediated Boc Deprotection

Causality & Mechanism: The tert-butyloxycarbonyl (Boc) group is completely orthogonal to the basic/nucleophilic conditions of SNAr and the reductive conditions of the Fe/NH₄Cl system. However, it is highly labile to strong acids[3]. Treatment with Trifluoroacetic acid (TFA) protonates the carbamate oxygen. This induces the fragmentation of the protecting group, releasing a tert-butyl cation (which rapidly loses a proton to form volatile isobutylene gas) and carbon dioxide gas. The irreversible evolution of CO₂ drives the reaction to 100% conversion, yielding the free aniline as a TFA salt.

Protocol: TFA/DCM Cleavage

  • Preparation: Dissolve the Boc-protected substrate (1.0 equiv, e.g., 5.0 mmol) in anhydrous Dichloromethane (DCM) to a concentration of 0.1 M. Cool the flask to 0 °C in an ice bath.

  • Reagent Addition: Slowly add Trifluoroacetic acid (TFA) dropwise to achieve a final TFA:DCM volume ratio of 1:4.

  • Reaction: Remove the ice bath, allow the mixture to warm to room temperature, and stir for 2 hours. Effervescence (CO₂ gas) will be observed initially.

  • Validation & Workup: Once gas evolution ceases and TLC indicates complete deprotection, concentrate the mixture under reduced pressure to remove DCM and excess TFA.

  • Isolation: To obtain the free base, redissolve the resulting viscous oil in DCM (50 mL) and carefully wash with saturated aqueous NaHCO₃ until the aqueous phase is slightly basic (pH ~8). Extract, dry over Na₂SO₄, and concentrate to yield 4-chloro-3-nitroaniline.

Reaction Conditions & Expected Outcomes Summary

TransformationReagents & SolventsTemp / TimeChemoselectivity ProfileExpected Yield
SNAr Amine (1.5 eq), DIPEA (2.0 eq), DMF80 °C / 12 hDisplaces -Cl; leaves -NO₂ and -Boc intact75–85%
Nitro Reduction Fe (5.0 eq), NH₄Cl (5.0 eq), EtOH/H₂O80 °C / 2–4 hReduces -NO₂; leaves -Cl and -Boc intact85–95%
Boc Deprotection TFA / DCM (1:4 v/v)25 °C / 2 hCleaves -Boc; leaves -Cl and -NO₂ intact>95%

Synthetic Pathway Visualization

G SM tert-Butyl (4-chloro-3-nitrophenyl)carbamate (Starting Material) SNAr_Prod SNAr Product (e.g., 4-amino-3-nitro) SM->SNAr_Prod Amines, Base Heat (SNAr) Red_Prod tert-Butyl (3-amino-4-chlorophenyl)carbamate SM->Red_Prod Fe, NH4Cl EtOH/H2O (Reduction) Deprot_Prod 4-Chloro-3-nitroaniline SM->Deprot_Prod TFA, DCM RT (Deprotection)

Divergent synthetic workflows for tert-Butyl (4-chloro-3-nitrophenyl)carbamate.

References

  • Kinetics and Reaction Mechanism of Biothiols Involved in SNAr Reactions: An Experimental Study.Frontiers in Chemistry.
  • Iron–water mediated chemoselective reduction of nitroarenes in a ball mill: a highly efficient and sustainable approach.RSC Publishing.
  • Sustainable Approaches for the Protection and Deprotection of Functional Groups.National Institutes of Health (NIH) / PMC.

Sources

Application

Application Notes and Protocols: Tert-butyl (4-chloro-3-nitrophenyl)carbamate as a Strategic Building Block in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals Introduction: The Strategic Importance of Multi-functional Scaffolds In the landscape of modern drug discovery, the efficiency of a synthetic route is param...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Multi-functional Scaffolds

In the landscape of modern drug discovery, the efficiency of a synthetic route is paramount. Building blocks that offer multiple, chemoselectively addressable functional groups are invaluable assets. Tert-butyl (4-chloro-3-nitrophenyl)carbamate is one such molecule, a trifunctionalized benzene ring poised for sequential, controlled elaboration. Its utility stems from the orthogonal reactivity of its three key features: the Boc-protected amine, the nitro group, and the chloro substituent. This arrangement allows for a programmed series of transformations, making it a powerful intermediate in the synthesis of complex molecules, particularly in the realm of kinase inhibitors and other targeted therapies. The tert-butoxycarbonyl (Boc) group provides robust protection for the aniline nitrogen, preventing its interference in reactions targeting other parts of the molecule, yet it can be readily removed under acidic conditions.

Physicochemical and Spectroscopic Profile

A thorough understanding of a building block's properties is critical for its effective use. The table below summarizes the key physicochemical and spectroscopic characteristics of tert-butyl (4-chloro-3-nitrophenyl)carbamate.

PropertyValueReference / Source
Chemical Name tert-Butyl (4-chloro-3-nitrophenyl)carbamateIUPAC
CAS Number 503524-47-8[1]
Molecular Formula C₁₁H₁₃ClN₂O₄[1]
Molecular Weight 272.69 g/mol [1]
Appearance Solid[2]
Purity ≥97%[2]
Storage Conditions 2-8°C, protect from light and moisture[2]
Predicted ¹H NMR δ ~8.0 (d, 1H), ~7.5 (dd, 1H), ~7.4 (d, 1H), ~7.0 (br s, 1H), 1.5 (s, 9H)Based on analogs[3][4]
Predicted ¹³C NMR δ ~152, 148, 138, 132, 125, 120, 115, 82, 28Based on analogs[3][4][5]
Predicted IR (cm⁻¹) ~3300 (N-H), ~2980 (C-H), ~1730 (C=O), ~1530, 1350 (NO₂)Based on analogs[6]
Predicted Mass Spec [M+H]⁺ = 273.06Calculated

Core Synthetic Applications and Protocols

The strategic value of tert-butyl (4-chloro-3-nitrophenyl)carbamate lies in the differential reactivity of its functional groups. The nitro group can be selectively reduced to an amine, which can then participate in a variety of coupling reactions. The Boc-protecting group can be removed to liberate the aniline for further functionalization. The chloro group can be displaced via nucleophilic aromatic substitution or participate in cross-coupling reactions. This section details two key transformations.

Protocol 1: Chemoselective Reduction of the Nitro Group

The transformation of the nitro group into an amine is a pivotal step in the utilization of this building block, opening up a plethora of possibilities for amide bond formation, urea synthesis, and other amine-based couplings. The choice of reducing agent is critical to ensure the preservation of the chloro substituent and the Boc-protecting group. Catalytic hydrogenation is a clean and efficient method for this purpose.

Reaction Scheme: Catalytic Hydrogenation

cluster_reagents start tert-butyl (4-chloro-3-nitrophenyl)carbamate product tert-butyl (3-amino-4-chlorophenyl)carbamate start->product reagents H₂ (g), Pd/C Ethanol, rt

Caption: Catalytic hydrogenation of tert-butyl (4-chloro-3-nitrophenyl)carbamate.

Step-by-Step Protocol:

  • Vessel Preparation: To a hydrogenation vessel, add tert-butyl (4-chloro-3-nitrophenyl)carbamate (1.0 eq) and a catalytic amount of 10% palladium on carbon (Pd/C) (typically 5-10 mol%).

  • Solvent Addition: Add a suitable solvent such as ethanol or ethyl acetate. The volume should be sufficient to ensure good stirring and dissolution of the starting material.

  • Inerting the Atmosphere: Seal the vessel and purge with an inert gas, such as nitrogen or argon, to remove any oxygen.

  • Hydrogenation: Introduce hydrogen gas to the desired pressure (typically 1-4 atm). For laboratory scale, a hydrogen-filled balloon is often sufficient.

  • Reaction Monitoring: Stir the reaction mixture vigorously at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

  • Work-up: Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with an inert gas. Filter the reaction mixture through a pad of celite to remove the Pd/C catalyst.

  • Isolation: Concentrate the filtrate under reduced pressure to yield the crude product, tert-butyl (3-amino-4-chlorophenyl)carbamate. This can be purified further by recrystallization or column chromatography if necessary.

Expert Insights:

  • Catalyst Choice: Palladium on carbon is a highly effective and commonly used catalyst for the reduction of aromatic nitro groups.[7] It is generally chemoselective, leaving the chloro group and the Boc protecting group intact under mild conditions.

  • Solvent System: Ethanol and ethyl acetate are excellent solvents for this reaction as they are relatively inert and can dissolve both the starting material and the product.

  • Safety Considerations: Hydrogen gas is highly flammable. All operations should be conducted in a well-ventilated fume hood, and sources of ignition should be eliminated. The palladium on carbon catalyst can be pyrophoric when dry and should be handled with care, preferably wetted with solvent.

Protocol 2: Synthesis of a Urea-Containing Scaffold

Following the reduction of the nitro group, the newly formed amine can be readily converted into a urea, a common pharmacophore in medicinal chemistry, particularly in kinase inhibitors.[8] This protocol outlines the reaction of the amino intermediate with an isocyanate.

Workflow: From Nitro-Compound to Urea Derivative

start Start tert-butyl (4-chloro-3-nitrophenyl)carbamate reduction Step 1: Reduction H₂, Pd/C start:f0->reduction:f0 intermediate Intermediate tert-butyl (3-amino-4-chlorophenyl)carbamate reduction:f0->intermediate:f0 urea_formation Step 2: Urea Formation R-NCO intermediate:f0->urea_formation:f0 product Product Urea Derivative urea_formation:f0->product:f0

Caption: Two-step synthesis of a urea derivative.

Step-by-Step Protocol:

  • Starting Material: Begin with tert-butyl (3-amino-4-chlorophenyl)carbamate (1.0 eq), synthesized as described in Protocol 1.

  • Dissolution: Dissolve the amino intermediate in an anhydrous aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

  • Isocyanate Addition: To the stirred solution, add the desired isocyanate (R-NCO) (1.0-1.1 eq) dropwise at room temperature. The reaction is often exothermic, and cooling in an ice bath may be necessary for reactive isocyanates.

  • Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by TLC or LC-MS. These reactions are typically complete within a few hours.

  • Work-up and Isolation: Upon completion, the reaction mixture can often be concentrated directly. If a precipitate forms, it can be collected by filtration. Alternatively, the solvent can be removed under reduced pressure, and the crude product can be purified by column chromatography or recrystallization.

Expert Insights:

  • Solvent Choice: The use of an anhydrous aprotic solvent is crucial to prevent the reaction of the isocyanate with water.

  • Reagent Purity: The purity of the isocyanate is important, as impurities can lead to side reactions.

  • Versatility: This protocol is highly versatile, as a wide range of isocyanates are commercially available, allowing for the synthesis of a diverse library of urea derivatives for structure-activity relationship (SAR) studies.

Conclusion

Tert-butyl (4-chloro-3-nitrophenyl)carbamate is a strategically designed building block that offers a wealth of opportunities for the synthesis of complex and medicinally relevant molecules. The ability to selectively manipulate its three distinct functional groups provides a powerful platform for the efficient construction of diverse chemical scaffolds. The protocols outlined in this guide provide a solid foundation for the utilization of this versatile intermediate in drug discovery and development programs.

References

  • Lebel, H., & Leogane, O. (2005). A versatile one-pot synthesis of carbamates from carboxylic acids. Organic Letters, 7(19), 4107–4110. [Link]

  • Katritzky, A. R., et al. (2010). A Green and Chemoselective N-tert-Butoxycarbonylation of Amines Using a Pyridinium-Based Reagent. Synthesis, 2010(12), 2055-2060.
  • Ghosh, A. K., & Brindisi, M. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. Journal of Medicinal Chemistry, 58(7), 2895–2940. [Link]

  • BenchChem. (2025).
  • Supporting Inform
  • SpectraBase. (n.d.). Tert-butyl N-(4-nitrophenyl)carbamate. Retrieved from [Link]

  • Google Patents. (n.d.). WO2000062778A1 - Cyclic protein tyrosine kinase inhibitors.
  • European Patent Office. (2023). EP 3660020 B1 - PROCESS FOR THE SYNTHESIS OF MTOR KINASE INHIBITORS.
  • PubChem. (n.d.). tert-Butyl 4-nitrophenylcarbamate. Retrieved from [Link]

  • BenchChem. (2025). Technical Guide: Spectroscopic and Synthetic Profile of tert-Butyl (4-hydroxybutan-2-yl)
  • Goyal, S., & Gaikwad, A. (2013). Synthesis and biological evaluation of some new 2-substituted-4, 5-diphenyl-1H-imidazoles. Bioorganic & medicinal chemistry letters, 23(3), 759-763.
  • Organic Syntheses. (n.d.). Carbamic acid, tert-butyl ester.
  • Google P
  • Sigma-Aldrich. (n.d.). tert-Butyl (4-nitrophenyl)
  • Garg Lab - UCLA. (n.d.).
  • Journal of Emerging Investigators. (2022).
  • Google Patents. (n.d.). US6596746B1 - Cyclic protein tyrosine kinase inhibitors.
  • Google Patents. (n.d.).
  • European Patent Office. (1993). EP 1302468 A1 - Processes and intermediates for manufacturing retroviral protease inhibiting compounds.
  • University of Groningen. (n.d.).

Sources

Method

Application Notes & Protocols: The Strategic Utility of Tert-butyl (4-chloro-3-nitrophenyl)carbamate in the Synthesis of Advanced Anti-inflammatory Agents

Introduction: A Privileged Scaffold in Modern Medicinal Chemistry In the landscape of contemporary drug discovery, the strategic selection of starting materials is paramount to the efficient and successful synthesis of c...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: A Privileged Scaffold in Modern Medicinal Chemistry

In the landscape of contemporary drug discovery, the strategic selection of starting materials is paramount to the efficient and successful synthesis of complex therapeutic agents. Tert-butyl (4-chloro-3-nitrophenyl)carbamate has emerged as a highly versatile and valuable building block, particularly in the development of novel anti-inflammatory drugs.[1][2] Its utility stems from a trifecta of strategically positioned functional groups:

  • An Acid-Labile Boc-Protected Amine: The tert-butyloxycarbonyl (Boc) group is one of the most common amine protecting groups in medicinal chemistry.[3] It provides robust protection during various synthetic transformations and can be removed cleanly under acidic conditions, typically with trifluoroacetic acid (TFA) or hydrochloric acid (HCl), to unmask the aniline nitrogen at a desired stage.[4] This controlled deprotection is fundamental to multi-step syntheses.[]

  • A Reactive Nitro Group: The aromatic nitro group is a powerful synthetic handle. It serves as a precursor to a primary amine via reduction, a critical step for introducing diversity through amide bond formation or other nucleophilic additions.[6] The electronic-withdrawing nature of the nitro group also influences the reactivity of the aromatic ring.

  • A Halogen for Cross-Coupling: The chloro substituent provides a reactive site for palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling.[7][8] This allows for the facile construction of carbon-carbon bonds, enabling the connection of the core scaffold to other aryl or heteroaryl moieties, a common feature in modern kinase inhibitors.[9]

This combination of functionalities makes tert-butyl (4-chloro-3-nitrophenyl)carbamate an ideal starting point for constructing molecules targeting key players in inflammatory pathways, such as Bruton's Tyrosine Kinase (BTK).

The Central Role in Synthesizing Kinase Inhibitors for Inflammation

Chronic inflammation underlies a host of debilitating diseases, from rheumatoid arthritis to certain cancers. Protein kinases, which are critical signaling enzymes, have become major targets for therapeutic intervention.[10][11] Bruton's Tyrosine Kinase (BTK), a non-receptor tyrosine kinase, is a crucial component of the B-cell receptor (BCR) signaling pathway and is vital for B-cell proliferation and survival.[12][13] Dysregulation of BTK activity is implicated in various B-cell malignancies and autoimmune diseases. Consequently, potent and selective BTK inhibitors have emerged as a transformative class of anti-inflammatory and anti-cancer agents.[14][15]

Many advanced BTK inhibitors, such as Spebrutinib (AVL-292), feature a core structure that can be efficiently assembled using tert-butyl (4-chloro-3-nitrophenyl)carbamate or its analogues.[14][16][17] The general synthetic strategy involves a sequence of highly reliable and scalable reactions that leverage the unique functionalities of this starting material.

G A tert-Butyl (4-chloro-3-nitrophenyl)carbamate B Step 1: Nitro Reduction (e.g., Fe/NH4Cl) A->B C tert-Butyl (3-amino-4-chlorophenyl)carbamate B->C D Step 2: Suzuki Coupling (e.g., Pd Catalyst, Arylboronic Acid) C->D E Key Biaryl Intermediate D->E F Step 3: Further Functionalization (e.g., Acylation) E->F G Advanced Intermediate F->G H Step 4: Boc Deprotection (e.g., TFA or HCl) G->H I Final Kinase Inhibitor (Anti-inflammatory Agent) H->I

Figure 1: General synthetic workflow for anti-inflammatory agents.

Core Synthetic Protocols and Methodologies

The following protocols provide detailed, step-by-step methodologies for the key transformations involved in converting tert-butyl (4-chloro-3-nitrophenyl)carbamate into advanced intermediates for anti-inflammatory drug synthesis.

Protocol 3.1: Chemoselective Reduction of the Nitro Group

The conversion of the aromatic nitro group to an amine is a foundational step. The choice of reducing agent is critical to ensure selectivity, preserving both the chloro group and the acid-labile Boc protecting group. A common and effective method utilizes iron powder in the presence of an ammonium salt.[6]

Objective: To synthesize tert-butyl (3-amino-4-chlorophenyl)carbamate.

Materials:

  • Tert-butyl (4-chloro-3-nitrophenyl)carbamate

  • Ethanol (EtOH)

  • Water (H₂O)

  • Ammonium chloride (NH₄Cl)

  • Iron powder (Fe)

  • Celite®

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Step-by-Step Procedure:

  • To a round-bottom flask, add tert-butyl (4-chloro-3-nitrophenyl)carbamate (1.0 eq).

  • Add a 5:1 mixture of ethanol and water (e.g., 20 mL per gram of starting material).

  • Add ammonium chloride (4.0-5.0 eq) and iron powder (4.0-5.0 eq) to the suspension.

  • Heat the reaction mixture to reflux (approx. 80-85 °C) and monitor by TLC or LC-MS until the starting material is consumed (typically 2-4 hours).

  • Allow the mixture to cool to room temperature and filter through a pad of Celite® to remove the iron salts. Wash the pad thoroughly with ethyl acetate.

  • Combine the filtrates and concentrate under reduced pressure to remove the ethanol.

  • Dilute the remaining aqueous residue with ethyl acetate and wash sequentially with saturated aqueous NaHCO₃ and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the crude product.

  • Purify by column chromatography on silica gel if necessary to obtain tert-butyl (3-amino-4-chlorophenyl)carbamate.

Scientific Rationale:

  • Chemoselectivity: The Fe/NH₄Cl system is mild enough to selectively reduce the nitro group without affecting the C-Cl bond (reductive dehalogenation) or the Boc group (acid-catalyzed cleavage).[18]

  • Mechanism: Iron acts as the electron donor, and the reaction is facilitated in a slightly acidic medium generated by the ammonium chloride solution.

  • Work-up: The Celite filtration is crucial for removing fine iron particles and oxides. The bicarbonate wash neutralizes any remaining acidic species.

Protocol 3.2: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

This protocol describes the formation of a C-C bond at the C4 position by coupling the aryl chloride with an arylboronic acid. The choice of a highly active catalyst system is essential for coupling with a relatively unreactive aryl chloride.

Objective: To synthesize a biaryl intermediate by coupling tert-butyl (3-amino-4-chlorophenyl)carbamate with a suitable arylboronic acid.

Materials:

  • Tert-butyl (3-amino-4-chlorophenyl)carbamate (1.0 eq)

  • Arylboronic acid (1.2-1.5 eq)

  • Palladium catalyst (e.g., Pd₂(dba)₃, 2-5 mol%)

  • Phosphine ligand (e.g., P(t-Bu)₃, SPhos, XPhos, 4-10 mol%)

  • Base (e.g., K₂CO₃, K₃PO₄, or Cs₂CO₃, 2.0-3.0 eq)

  • Solvent (e.g., 1,4-Dioxane, Toluene, or THF, often with water)

G cluster_0 Catalytic Cycle A Pd(0)L2 (Active Catalyst) B Oxidative Addition A->B Ar-X C Ar-Pd(II)(L2)-X B->C D Transmetalation C->D Ar'-B(OH)2 Base E Ar-Pd(II)(L2)-Ar' D->E F Reductive Elimination E->F F->A Ar-Ar' G cluster_0 Boc Deprotection Mechanism A Boc-NH-R B Protonation A->B H+ (e.g., TFA) C Protonated Carbamate B->C D Cleavage C->D E Carbamic Acid + t-Butyl Cation D->E F Decarboxylation E->F - CO2 G H3N+-R (Amine Salt) F->G

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Tert-butyl (4-chloro-3-nitrophenyl)carbamate Workflows

Tert-butyl (4-chloro-3-nitrophenyl)carbamate (CAS: 503524-47-8) is a highly versatile building block widely utilized in drug discovery and complex organic synthesis. Structurally, it features a tert-butoxycarbonyl (Boc)...

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Author: BenchChem Technical Support Team. Date: March 2026

Tert-butyl (4-chloro-3-nitrophenyl)carbamate (CAS: 503524-47-8) is a highly versatile building block widely utilized in drug discovery and complex organic synthesis. Structurally, it features a tert-butoxycarbonyl (Boc) protected amine, a strongly electron-withdrawing nitro group, and an activated aryl chloride. While this trifunctional nature allows for orthogonal modifications, it also introduces competing reaction pathways. This guide addresses the most common side reactions—hydrodehalogenation, unintended nucleophilic aromatic substitution (SNAr), and Boc-deprotection anomalies—providing field-proven, self-validating protocols to ensure experimental success.

Section 1: Nitro Group Reduction & The Hydrodehalogenation Dilemma

Q: When reducing the nitro group to an amine using Pd/C and H₂, my LC-MS shows a major byproduct missing the chlorine atom (-34 Da). Why is this happening? A: You are observing hydrodehalogenation , a notorious side reaction when using palladium catalysts on halogenated aromatics. Palladium on carbon (Pd/C) is highly active for the oxidative addition into aryl C-Cl bonds. Because the intermediate generated during nitro reduction can further interact with the palladium surface, the C-Cl bond is cleaved and replaced with hydrogen[1].

Q: How can I selectively reduce the nitro group without losing the chloride? A: To prevent hydrodehalogenation, you must either use a poisoned catalyst (such as Pt/C with sulfided additives or phosphorus-doped Pd) to decrease the catalyst's affinity for the C-Cl bond, or abandon catalytic hydrogenation entirely in favor of dissolving metal reductions[1]. For bench-scale synthesis, the Iron/Ammonium Chloride (Fe/NH₄Cl) reduction is the most reliable, self-validating method. The reaction progress can be easily tracked by TLC (the resulting aniline is highly polar and fluorescent under 254 nm UV), and it completely preserves the aryl chloride.

Section 2: Nucleophilic Aromatic Substitution (SNAr) Anomalies

Q: I used a strong base to deprotonate the carbamate nitrogen for an alkylation, but I recovered a mixture of products where the chloride was displaced. What caused this? A: The chlorine atom at the 4-position is highly activated toward Nucleophilic Aromatic Substitution (SNAr) because it is ortho to the strongly electron-withdrawing nitro group. The nitro group stabilizes the anionic Meisenheimer complex intermediate. If your base is also a good nucleophile (e.g., alkoxides, unhindered primary/secondary amines), it will attack the C4 position and displace the chloride. Solution: If your goal is strictly N-alkylation of the carbamate, use a non-nucleophilic base such as Sodium Hydride (NaH) or Lithium Hexamethyldisilazide (LiHMDS) in a polar aprotic solvent.

Section 3: Boc Deprotection and Cation Trapping

Q: After treating the compound with TFA/DCM to remove the Boc group, my mass spec shows a +56 Da impurity relative to the expected 4-chloro-3-nitroaniline. What is this? A: This is a classic Friedel-Crafts alkylation side reaction. The acidic cleavage of the Boc group generates a highly reactive tert-butyl cation and carbon dioxide[2]. If the tert-butyl cation is not immediately trapped, it acts as a strong electrophile. Although the 4-chloro-3-nitrophenyl ring is electron-deficient, the newly liberated amine can direct the tert-butyl cation to alkylate the aromatic ring or the amine itself[3]. Solution: Always include a cation scavenger in your deprotection cocktail. Triisopropylsilane (TIPS) or anisole will irreversibly trap the tert-butyl cation, ensuring a clean conversion to 4-chloro-3-nitroaniline.

Quantitative Data: Side Reaction Identification & Resolution
Reaction GoalReagents UsedCommon Side ProductAnalytical Signature (LC-MS / NMR)Optimized Solution
Nitro Reduction Pd/C, H₂, MeOHHydrodehalogenated diamine[M+H]⁺ shifts by -34 Da; loss of Cl isotope patternSwitch to Fe/NH₄Cl or Pt/C (sulfided)
Boc Deprotection TFA, DCMtert-Butyl alkylated aniline[M+H]⁺ shifts by +56 Da; new 9H singlet (~1.3 ppm)Add 5% TIPS or Anisole as a scavenger
N-Alkylation NaOMe, R-XSNAr displacement of Chloride[M+H]⁺ shifts based on nucleophile massUse non-nucleophilic base (e.g., NaH)
SNAr with Amine R-NH₂, HeatBoc thermal degradation[M+H]⁺ shifts by -100 Da (loss of Boc)Lower temp to 80°C; use DMSO/DIPEA
Visualizing the Reaction Pathways

ReactionPathways SM Tert-butyl (4-chloro-3-nitrophenyl)carbamate Cond1 Pd/C, H2 SM->Cond1 Cond2 Fe, NH4Cl SM->Cond2 Cond3 TFA/DCM (No Scavenger) SM->Cond3 Cond4 Nucleophile (e.g., R-NH2) SM->Cond4 Prod1 Hydrodehalogenated Diamine (Side Product) Cond1->Prod1 Over-reduction Prod2 3-Amino-4-chlorophenylcarbamate (Desired) Cond2->Prod2 Selective Prod3 t-Butyl Alkylated Aniline (Side Product) Cond3->Prod3 Cation Trapping Fails Prod4 4-Substituted-3-nitrophenylcarbamate (SNAr Product) Cond4->Prod4 Cl Displacement

Reaction pathways of Tert-butyl (4-chloro-3-nitrophenyl)carbamate highlighting common side reactions.

Standardized Experimental Protocols

Protocol 1: Chemoselective Nitro Reduction (Avoiding Hydrodehalogenation) This self-validating protocol ensures the reduction of the nitro group while 100% preserving the aryl chloride.

  • Setup: In a round-bottom flask, dissolve Tert-butyl (4-chloro-3-nitrophenyl)carbamate (1.0 eq) in a mixture of Ethanol and Water (4:1 v/v).

  • Activation: Add Iron powder (5.0 eq) and Ammonium Chloride (NH₄Cl, 5.0 eq) to the solution.

  • Reaction: Heat the mixture to 70 °C under vigorous stirring.

  • Validation: Monitor by TLC (Hexanes/EtOAc 3:1). The starting material (UV active, non-polar) will disappear, replaced by a highly polar, blue-fluorescent spot under 254 nm UV (the aniline).

  • Workup: Once complete (typically 2-4 hours), cool to room temperature and filter the mixture through a pad of Celite to remove iron residues. Wash the Celite cake thoroughly with Ethyl Acetate.

  • Isolation: Concentrate the filtrate, partition between Ethyl Acetate and saturated aqueous NaHCO₃, wash with brine, dry over Na₂SO₄, and evaporate to yield the pure 3-amino-4-chlorophenylcarbamate.

Protocol 2: Clean Boc Deprotection (Avoiding Alkylation) This protocol utilizes a scavenger to prevent Friedel-Crafts alkylation of the electron-deficient ring.

  • Setup: Dissolve the carbamate (1.0 eq) in anhydrous Dichloromethane (DCM) to achieve a 0.1 M concentration.

  • Scavenger Addition: Add Triisopropylsilane (TIPS) (0.1 eq) to the solution. Note: Anisole can be substituted if TIPS is unavailable.

  • Acidification: Cool the mixture to 0 °C. Slowly add Trifluoroacetic Acid (TFA) so that the final ratio of DCM:TFA is 4:1 v/v.

  • Reaction: Remove the ice bath and stir at room temperature for 1-2 hours. Effervescence (CO₂ gas evolution) will be observed.

  • Validation: Analyze via LC-MS. The disappearance of the [M+H]⁺ peak and the emergence of the deprotected mass (-100 Da) without any +56 Da impurities confirms success.

  • Workup: Concentrate the mixture under reduced pressure. Co-evaporate with Toluene (3x) to remove residual TFA, yielding the 4-chloro-3-nitroaniline as a TFA salt.

References
  • Source: benchchem.
  • Source: total-synthesis.
  • Source: rsc.
  • Source: unive.

Sources

Optimization

Technical Support Center: Optimizing the Synthesis of Tert-butyl (4-chloro-3-nitrophenyl)carbamate

Welcome to the technical support center for the synthesis of Tert-butyl (4-chloro-3-nitrophenyl)carbamate. This guide is designed for researchers, chemists, and drug development professionals who are working with this im...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of Tert-butyl (4-chloro-3-nitrophenyl)carbamate. This guide is designed for researchers, chemists, and drug development professionals who are working with this important intermediate. The protection of the amino group in 4-chloro-3-nitroaniline using di-tert-butyl dicarbonate (Boc₂O) can be challenging due to the electronically deactivated nature of the substrate. The electron-withdrawing effects of the nitro and chloro groups significantly reduce the nucleophilicity of the aniline nitrogen, often leading to sluggish or incomplete reactions under standard conditions.[1][2]

This document provides in-depth, field-proven insights in a direct question-and-answer format to help you troubleshoot common issues and optimize your reaction conditions for temperature and time, ensuring high yield and purity.

Frequently Asked Questions (FAQs)

Q1: What are the standard initial reaction conditions for the N-Boc protection of 4-chloro-3-nitroaniline?

A1: A typical starting point involves dissolving 4-chloro-3-nitroaniline in a suitable aprotic solvent like Tetrahydrofuran (THF) or Dichloromethane (DCM). Add 1.1 to 1.3 equivalents of di-tert-butyl dicarbonate ((Boc)₂O) and a base. The reaction is often initiated at room temperature (20-25°C) and monitored for several hours. Due to the deactivated nature of the aniline, gentle heating to 40-50°C may be necessary to achieve a reasonable reaction rate.[3]

Q2: How critical is the choice of base, and is it always required?

A2: The base plays a crucial role in neutralizing the proton released from the amine upon its attack on the Boc anhydride, driving the reaction forward.[4] While some Boc protections can proceed without a base, it is highly recommended for deactivated anilines like 4-chloro-3-nitroaniline to facilitate the reaction.[1][2]

  • Common Bases: Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA) are frequently used.

  • Catalytic Base: 4-Dimethylaminopyridine (DMAP) is often used in catalytic amounts alongside a stoichiometric base like TEA. DMAP is a hypernucleophilic acylation catalyst that can significantly accelerate the reaction by forming a more reactive intermediate with Boc₂O.[5]

  • Aqueous Base: In some protocols, an aqueous base like sodium bicarbonate or sodium hydroxide can be used in a biphasic system.[5][6]

Q3: What is the optimal solvent for this reaction?

A3: The starting material, 4-chloro-3-nitroaniline, has limited solubility in water but dissolves more readily in organic solvents like ethanol, acetone, and dimethylformamide.[7] For the Boc protection reaction, aprotic solvents are generally preferred.

  • Standard Choices: THF and DCM are excellent first choices due to their inertness and ability to dissolve both the starting material and the Boc anhydride.

  • Accelerating Solvents: Studies have shown that alcoholic solvents, such as methanol, can significantly enhance the rate of Boc protection for aromatic amines, even without a base.[1] This is attributed to the alcohol stabilizing the transition state via hydrogen bonding. Therefore, if you experience slow reaction rates in THF or DCM, considering methanol as a solvent or co-solvent could be a viable strategy.

Q4: How can I effectively monitor the reaction's progress to optimize the duration?

A4: Thin Layer Chromatography (TLC) is the most efficient method for monitoring the reaction.[8]

  • Prepare the TLC Plate: Spot the starting material (4-chloro-3-nitroaniline), a co-spot (starting material and reaction mixture), and the reaction mixture on a silica gel plate.[8]

  • Choose a Solvent System: A common mobile phase is a mixture of a non-polar solvent like hexanes and a more polar solvent like ethyl acetate. A good starting ratio is 7:3 or 8:2 (Hexanes:Ethyl Acetate).[9] Adjust the ratio to achieve good separation, where the starting material has an Rf value of approximately 0.4-0.5.

  • Visualize: The product, Tert-butyl (4-chloro-3-nitrophenyl)carbamate, will be less polar than the starting aniline and should therefore have a higher Rf value (it will travel further up the plate). Both compounds are UV active and can be visualized under a 254 nm UV lamp.[9]

  • Monitor: Take aliquots from the reaction mixture every 30-60 minutes. The reaction is complete when the starting material spot has completely disappeared from the reaction mixture lane.

Q5: What are the most common side reactions or byproducts I should be aware of?

A5: While this reaction is generally clean, a few side reactions can occur, particularly if conditions are not optimized.

  • N,N-di-Boc Formation: This is generally less common with deactivated anilines but can occur if the reaction is forced with excessive heat or a very strong base.[10]

  • Urea Formation: If the Boc anhydride contains impurities or degrades, isocyanate can form, which then reacts with the starting aniline to produce a urea byproduct.[10] Using fresh, high-quality Boc anhydride minimizes this risk.

  • Hydrolysis of Boc Anhydride: If excessive water is present, particularly under basic conditions, the Boc anhydride can hydrolyze to tert-butanol and carbon dioxide, reducing the effective amount of reagent available for the protection reaction.

Troubleshooting Guide

Problem: Low or No Product Conversion
Q: My reaction has been running for several hours at room temperature, but the TLC shows only starting material. What are the likely causes and solutions?

A: This is a common issue stemming from the low nucleophilicity of the 4-chloro-3-nitroaniline.

Causality & Solution Pathway:

  • Insufficient Activation: The reaction may simply be too slow at room temperature.

    • Solution: Gently heat the reaction mixture to 40-50°C. Monitor by TLC every hour. High temperatures (>100°C) should be avoided as they can lead to thermal decomposition of the Boc group.[11][12]

  • Reagent Quality: The di-tert-butyl dicarbonate may have degraded.

    • Solution: Use a fresh bottle of Boc anhydride. This reagent is sensitive to moisture and should be handled accordingly.

  • Inadequate Catalysis: The chosen base may not be effective enough.

    • Solution: Add a catalytic amount (1-5 mol%) of DMAP to the reaction mixture. DMAP is a powerful catalyst for this transformation.[5]

  • Solvent Effects: The solvent may not be optimal for activating the substrate.

    • Solution: As discussed in the FAQ, consider switching to or adding methanol as a co-solvent to potentially accelerate the reaction.[1]

Problem: Incomplete Reaction
Q: My TLC shows a persistent spot for the starting material even after prolonged reaction time or heating. How can I drive the reaction to completion?

A: A stalled reaction indicates that the equilibrium is not being sufficiently pushed towards the product side.

Causality & Solution Pathway:

  • Insufficient Boc Anhydride: The reagent may have been consumed by trace amounts of water or other nucleophiles.

    • Solution: Add an additional portion (0.1-0.2 equivalents) of Boc anhydride to the reaction mixture and continue to monitor by TLC.

  • Reversible Reaction/Equilibrium: The protonated base may be participating in a reverse reaction.

    • Solution: Ensure at least 1.5-2.0 equivalents of a non-nucleophilic base like TEA or DIPEA are used to sequester the proton generated effectively.

  • Poor Solubility: The starting material may not be fully dissolved, limiting its availability to react.

    • Solution: Add a co-solvent like a small amount of DMF or switch to a solvent system with better solubilizing power for the aniline, such as pure methanol or an acetonitrile/methanol mixture.[2][7]

Problem: Formation of Multiple Products
Q: My TLC shows the desired product spot, but also several other spots. What are these impurities and how can I avoid them?

A: Multiple spots usually indicate side reactions or impurities in the starting materials.

Causality & Solution Pathway:

  • Byproduct Formation: As mentioned in FAQ Q5, byproducts like ureas can form.

    • Solution: Ensure high-purity, fresh Boc anhydride is used. Running the reaction at the lowest effective temperature (e.g., room temperature with DMAP catalysis instead of high heat) can minimize degradation pathways.[10]

  • Starting Material Impurities: The commercial 4-chloro-3-nitroaniline may contain isomers or other impurities.

    • Solution: Check the purity of your starting material by TLC or another analytical method before starting the reaction. If necessary, purify the starting material by recrystallization.

  • Double Boc'ing (Di-Boc): Though less likely for this substrate, it's a possibility under harsh conditions.

    • Solution: Avoid using an excess of more than 1.3 equivalents of Boc anhydride and avoid overly strong bases or high temperatures.

Problem: Difficult Work-up and Purification
Q: I'm having trouble isolating a pure product. The crude material is an oil or contains persistent impurities. What is an effective purification strategy?

A: A systematic work-up and purification protocol is key to obtaining a high-purity product.

Causality & Solution Pathway:

  • Residual Reagents: Excess Boc anhydride and base byproducts can contaminate the crude product.

    • Work-up Solution: After the reaction is complete, quench with a dilute aqueous acid (e.g., 1M HCl or saturated NH₄Cl) to neutralize the base. Extract the product into an organic solvent like ethyl acetate. Wash the organic layer sequentially with water and brine to remove water-soluble impurities.[13]

  • Co-eluting Impurities: Non-polar byproducts can be difficult to separate from the desired product via chromatography.

    • Purification Solution: Silica gel column chromatography is the most effective method. Use a gradient elution starting with a low polarity mobile phase (e.g., 95:5 Hexane:Ethyl Acetate) and gradually increasing the polarity. This will allow for the separation of the less-polar product from the more-polar residual starting material.

    • Recrystallization: If the purified product is a solid, recrystallization from a solvent system like ethyl acetate/hexanes can further enhance purity.[3]

Protocols & Methodologies

General Protocol for N-Boc Protection of 4-chloro-3-nitroaniline
  • To a round-bottom flask under a nitrogen atmosphere, add 4-chloro-3-nitroaniline (1.0 eq).

  • Dissolve the aniline in anhydrous THF or DCM (approx. 0.2 M concentration).

  • Add triethylamine (1.5 eq) and a catalytic amount of DMAP (0.05 eq).

  • To this stirring solution, add di-tert-butyl dicarbonate (1.2 eq) portion-wise at room temperature.

  • Stir the reaction at room temperature and monitor its progress by TLC. If the reaction is slow, gently warm the mixture to 40°C.

  • Upon completion (disappearance of starting material), cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate. Wash with 1M HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x).

  • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

  • Purify the resulting crude product by silica gel column chromatography.

Data Summary Tables

Table 1: Recommended Reaction Conditions

Parameter Recommendation Rationale & Notes
Solvent THF, DCM, Acetonitrile Standard aprotic solvents.
Methanol Can accelerate reactions for deactivated anilines.[1]
Base TEA, DIPEA (1.5-2.0 eq) Standard non-nucleophilic bases to neutralize acid.
Catalyst DMAP (0.01-0.05 eq) Significantly accelerates the rate of acylation.[5]
(Boc)₂O 1.1 - 1.3 equivalents A slight excess ensures complete conversion.
Temperature Room Temp (20-25°C) to 40°C Start at RT. Gentle heating may be required. Avoid high heat.

| Time | 2 - 24 hours | Highly dependent on conditions. Must be monitored by TLC. |

Table 2: Example TLC Analysis Parameters

Parameter Value
Stationary Phase Silica Gel 60 F₂₅₄
Mobile Phase 80:20 Hexanes:Ethyl Acetate
Visualization UV Light (254 nm)
Expected Rf (SM) ~0.4

| Expected Rf (Product) | ~0.6 |

Visual Guides

Boc_Protection_Mechanism cluster_reactants Reactants cluster_reaction Reaction Pathway cluster_products Products & Byproducts Aniline 4-Chloro-3-nitroaniline (R-NH2) Attack Nucleophilic Attack Aniline->Attack Boc2O Di-tert-butyl dicarbonate ((Boc)2O) Boc2O->Attack Base Base (e.g., TEA) Deprotonation Proton Transfer Base->Deprotonation Intermediate Tetrahedral Intermediate Attack->Intermediate Intermediate->Deprotonation amine is protonated Decomposition Intermediate Collapse Deprotonation->Decomposition Product Tert-butyl (4-chloro-3-nitrophenyl)carbamate Decomposition->Product Byproducts CO2 + t-Butanol + Protonated Base Decomposition->Byproducts

Caption: Mechanism of N-Boc protection of an amine.

Troubleshooting_Workflow Start Start Reaction Monitor Monitor by TLC after 2-4 hours Start->Monitor Check_SM Is Starting Material (SM) Spot Gone? Monitor->Check_SM Workup Proceed to Aqueous Work-up Check_SM->Workup Yes Check_Product Is Product Spot Present? Check_SM->Check_Product No Check_Purity Are Multiple Spots Present? Workup->Check_Purity Troubleshoot_No_Rxn No Reaction: 1. Add DMAP catalyst 2. Gently heat (40°C) 3. Check reagent quality Check_Product->Troubleshoot_No_Rxn No Troubleshoot_Stalled Stalled Reaction: 1. Add more (Boc)2O (0.1 eq) 2. Increase reaction time/temp 3. Consider solvent change Check_Product->Troubleshoot_Stalled Yes (SM remains) Purify Purify by Column Chromatography Check_Purity->Purify No Troubleshoot_Side_Rxns Side Reactions: 1. Lower temperature 2. Ensure pure reagents 3. Check SM purity Check_Purity->Troubleshoot_Side_Rxns Yes End Pure Product Purify->End Troubleshoot_Side_Rxns->Purify

Caption: Troubleshooting workflow for reaction optimization.

References

  • PubChem. (n.d.). 4-Chloro-3-nitroaniline. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Carbamic acid, tert-butyl ester. Retrieved from [Link]

  • Garg, A., et al. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances. Retrieved from [Link]

  • Washington State University. (n.d.). Monitoring Reactions by TLC. Retrieved from [Link]

  • Cooperative Organic Chemistry Student Laboratory Manual. (n.d.). Monitoring a Reaction. Retrieved from [Link]

  • Common Organic Chemistry. (n.d.). Boc Protection Mechanism (Boc2O + Base). Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

  • ACS Publications. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development. Retrieved from [Link]

  • El-faham, A., et al. (2014). N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions. Journal of Chemistry. Retrieved from [Link]

  • National Institutes of Health. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Retrieved from [Link]

  • Synple Chem. (n.d.). Application Note – N-Boc protection. Retrieved from [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). Thermal Methods. Retrieved from [Link]

  • Wikipedia. (n.d.). Di-tert-butyl dicarbonate. Retrieved from [Link]

  • Wikipedia. (n.d.). tert-Butyloxycarbonyl protecting group. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Strategies for Removing Unreacted Tert-butyl (4-chloro-3-nitrophenyl)carbamate

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals facing challenges in isolating their target compounds from unreacted Tert-butyl (4-chloro-3-nitrophenyl)c...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals facing challenges in isolating their target compounds from unreacted Tert-butyl (4-chloro-3-nitrophenyl)carbamate (Boc-protected 4-chloro-3-nitroaniline).

Instead of relying solely on iterative and often inefficient silica gel chromatography, this guide explores advanced, causality-driven separation strategies—including solid-phase chemical scavenging and chemoselective catch-and-release workflows.

Part 1: Chemical Profiling & Causality

Q: Why is unreacted Tert-butyl (4-chloro-3-nitrophenyl)carbamate so difficult to separate from my synthesized product?

A: The difficulty stems from the compound's contradictory physicochemical properties. The tert-butyloxycarbonyl (Boc) group completely masks the basicity of the aniline nitrogen, rendering the molecule electronically neutral under standard aqueous workup conditions [3]. Simultaneously, the combination of the chloro and nitro groups imparts significant lipophilicity, which often causes it to co-elute with similarly lipophilic cross-coupling or substitution products on normal-phase silica.

Quantitative Data Summary

To design a logical separation strategy, we must first understand the molecular profile of the impurity [4].

PropertyValueImpact on Purification Strategy
Molecular Weight 272.68 g/mol Elutes moderately on size-exclusion (e.g., Sephadex LH-20).
cLogP (Estimated) ~3.5Highly lipophilic; exhibits strong retention on reverse-phase C18.
pKa (Conjugate Acid) < 0The Boc group renders the aniline nitrogen non-basic, preventing standard acid-base extraction.
Aryl Reactivity Highly ActivatedThe ortho-nitro group strongly activates the aryl chloride for Nucleophilic Aromatic Substitution (SNAr) [1].

Part 2: Strategy A - Solid-Phase Chemical Scavenging (The SNAr Advantage)

Q: My product co-elutes with the starting material on silica. Is there a way to chemically remove this impurity without chromatography?

A: Yes. If your reaction involved displacing or cross-coupling the chloride (e.g., SNAr or Suzuki coupling), your synthesized product no longer contains the activated aryl chloride. However, the unreacted starting material still does.

You can exploit this by using Polymer-Supported (PS) Scavenging . The nitro group strongly withdraws electron density via resonance and inductive effects (-M, -I), stabilizing the anionic Meisenheimer intermediate and highly activating the ortho-chloride for nucleophilic attack [1]. By introducing a polymer-supported nucleophile, the unreacted starting material is covalently trapped on the solid resin, while your product remains in solution [2].

Experimental Protocol: PS-Thiophenol Scavenging

This protocol is a self-validating system: the physical state of the resin and TLC analysis of the liquid phase provide real-time confirmation of success.

  • Preparation: Dissolve the crude reaction mixture in a compatible, non-nucleophilic solvent (e.g., THF, DMF, or DCM) at a concentration of ~0.1 M.

  • Resin Addition: Add 3 to 5 equivalents of Polymer-Supported Thiophenol (PS-Thiophenol) resin relative to the calculated moles of unreacted starting material.

  • Activation: Add a mild, non-nucleophilic base (e.g., DIPEA, 1.5 eq relative to the resin) to deprotonate the polymer-bound thiol, dramatically accelerating the SNAr process.

  • Incubation & Self-Validation: Agitate the mixture gently at room temperature for 4–12 hours. Validation Step: Spot the supernatant on a TLC plate. The complete disappearance of the Boc-SM spot (typically high Rf in Hexanes/EtOAc) confirms that the scavenging is complete.

  • Filtration: Filter the mixture through a sintered glass funnel (porosity 3 or 4). Wash the resin bed thoroughly with the reaction solvent to ensure full recovery of your product.

  • Isolation: Concentrate the filtrate in vacuo to yield the purified product.

SNAr_Scavenging A Crude Mixture (Product + Boc-SM) B Add PS-Thiophenol Resin + DIPEA A->B C SNAr Reaction (Resin traps Boc-SM) B->C D Filtration C->D E Pure Product (Filtrate) D->E Liquid Phase F Resin-Bound Impurity (Solid Waste) D->F Solid Phase

Fig 1. Workflow for polymer-supported SNAr scavenging of unreacted Boc-SM.

Part 3: Strategy B - Chemoselective Deprotection & SCX Catch-and-Release

Q: My synthesized product is a neutral molecule (e.g., an ether or amide). Can I use acid-base extraction to remove the impurity?

A: Direct aqueous extraction will fail because the Boc-protected aniline is also neutral[3]. However, you can utilize a "Catch-and-Release" strategy using Strong Cation Exchange (SCX) chromatography, provided you remove the Boc group first.

Trifluoroacetic acid (TFA) cleaves the tert-butyl carbamate, releasing gaseous CO2 and isobutylene, revealing the free 4-chloro-3-nitroaniline. Although this aniline is a very weak base (due to the electron-withdrawing chloro and nitro groups), the highly acidic sulfonic acid moieties on an SCX cartridge are strong enough to protonate and "catch" it. Your neutral product will simply flow through the resin [4].

Experimental Protocol: Deprotection & SCX Purification
  • Deprotection: Dissolve the crude mixture in a 1:1 (v/v) solution of TFA and DCM. Stir at room temperature for 2 hours.

  • Evaporation: Concentrate the mixture in vacuo. Co-evaporate with toluene (3 x 10 mL) to azeotropically remove residual TFA.

  • SCX Loading: Dissolve the residue in pure Methanol (MeOH) and load it onto a pre-conditioned SCX-2 cartridge (1 g resin per 100 mg of crude mixture).

  • Product Elution & Self-Validation: Wash the cartridge with 3 column volumes of MeOH. Validation Step: Analyze this flow-through via LC-MS; it will contain your pure, neutral product.

  • Impurity Purge: Flush the cartridge with 2M Ammonia in MeOH. This deprotonates the sulfonic acid resin, releasing the 4-chloro-3-nitroaniline impurity (which can be discarded).

SCX_Workflow Step1 1. TFA/DCM Deprotection (Removes Boc Group) Step2 2. Load onto SCX Cartridge (Sulfonic Acid Resin) Step1->Step2 Step3 3. Wash with MeOH (Elutes Neutral Product) Step2->Step3 Flow-through Step4 4. Elute with NH3/MeOH (Elutes Aniline Impurity) Step3->Step4 Switch Flask

Fig 2. Catch-and-Release purification using SCX chromatography after Boc deprotection.

Part 4: Frequently Asked Questions (FAQs)

Q: I am attempting the SNAr Scavenging method, but the starting material isn't fully disappearing. What is going wrong? A: SNAr reactions on polymer supports can suffer from mass-transfer limitations. Ensure you are using a solvent that adequately swells the specific resin (e.g., DCM or THF for polystyrene-based resins). If the solvent is correct, increase the temperature to 50°C to overcome the activation energy barrier, or switch from a PS-Amine to the more nucleophilic PS-Thiophenol.

Q: Can I use the SCX Catch-and-Release method if my synthesized product is also a basic amine? A: No. If your product contains a basic amine, the SCX cartridge will "catch" both your product and the deprotected 4-chloro-3-nitroaniline. In this scenario, you must rely on Strategy A (PS-Scavenging) or reverse-phase preparative HPLC.

References

  • "Polymer-Supported Quenching Reagents for Parallel Purification", Journal of the American Chemical Society (ACS). URL: [Link]

  • "4-Chloro-3-nitroaniline | C6H5ClN2O2 | CID 12477", PubChem, National Institutes of Health. URL: [Link]

Optimization

Technical Support Center: Resolving Solubility and Workup Issues for tert-Butyl (4-chloro-3-nitrophenyl)carbamate

Executive Summary Synthesizing tert-butyl (4-chloro-3-nitrophenyl)carbamate via the Boc protection of 4-chloro-3-nitroaniline presents unique challenges. Due to the strongly electron-withdrawing nature of the chloro and...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Synthesizing tert-butyl (4-chloro-3-nitrophenyl)carbamate via the Boc protection of 4-chloro-3-nitroaniline presents unique challenges. Due to the strongly electron-withdrawing nature of the chloro and nitro groups, the starting amine is poorly nucleophilic. This necessitates forcing reaction conditions (excess Boc₂O, strong bases like DMAP, or elevated temperatures) . Consequently, the post-reaction mixture is highly complex, and researchers frequently encounter severe solubility issues, stubborn emulsions, and purification bottlenecks during the aqueous workup. This guide provides field-proven, mechanistically grounded solutions to these specific challenges.

Mechanistic Context: The Root of the Problem

The core of the workup challenge lies in the physicochemical properties of both the starting material and the final product:

  • Low Basicity of the Starting Material: 4-Chloro-3-nitroaniline is highly electron-deficient, which drastically lowers its basicity. The conjugate acid of 4-chloro-3-nitroaniline has a pKa of approximately 1.90 1. This makes standard acidic workups ineffective.

  • Amphiphilic Product Behavior: When the Boc group is successfully added, the resulting tert-butyl (4-chloro-3-nitrophenyl)carbamate becomes a bulky, amphiphilic molecule. The tert-butyl group is highly lipophilic, while the nitro and carbamate moieties retain strong hydrogen-bonding capabilities. This dichotomy leads to unpredictable solubility behavior, such as sudden precipitation at the aqueous-organic interface during extraction [[2]]().

Troubleshooting FAQs

Q1: During the aqueous quench and extraction, my product precipitates out of the organic layer, forming a thick emulsion. How do I resolve this? A: This is a classic solubility clash. If you are using dichloromethane (DCM) or a mixture containing hexanes, the tert-butyl (4-chloro-3-nitrophenyl)carbamate may crystallize out when water is introduced due to competitive hydrogen bonding at the biphasic interface. Solution: Switch your extraction solvent to Ethyl Acetate (EtOAc). EtOAc is a strong hydrogen-bond acceptor and provides superior solvation for nitro-aromatic carbamates. If an emulsion has already formed, do not add more water. Instead, add saturated aqueous NaCl (brine) to increase the ionic strength of the aqueous layer, and gently warm the separation funnel to 30–35 °C. If a white, insoluble solid persists, it is likely urea byproducts from the base/DMAP; filter the entire biphasic mixture through a pad of Celite before attempting phase separation.

Q2: I tried to wash away the unreacted 4-chloro-3-nitroaniline using 1M HCl, but it remains in the organic layer with my product. Why did the acid wash fail? A: This is the most common trap when working with electron-poor anilines. Standard amine workups rely on protonating the unreacted amine to form a water-soluble ammonium salt. However, the strongly electron-withdrawing -NO₂ and -Cl groups pull electron density away from the amine nitrogen. Because the pKa of the 4-chloro-3-nitroanilinium ion is ~1.90 [[1]](), a standard 1M HCl solution (pH ~0) is barely acidic enough to drive the equilibrium toward the protonated state, especially in a biphasic system where the neutral aniline strongly prefers the organic layer. Solution: Do not attempt to use stronger acids (like 6M HCl), as this will cleave the acid-labile Boc group on your product . You must accept that the unreacted starting material will remain in the organic phase and must be separated via chromatography or selective crystallization.

Q3: How do I efficiently remove excess Boc₂O and tert-butanol byproducts? A: tert-Butanol is water-soluble and will largely partition into the aqueous layer during the washes. Excess Boc₂O, however, is lipophilic and will stay in the organic layer. Solution: If TLC indicates a large excess of Boc₂O remains, stir the crude organic layer with a primary aliphatic amine scavenger (like N,N-dimethylethylenediamine, 0.5 eq) for 30 minutes prior to the acidic wash. The amine will react with the Boc₂O to form a highly polar urea/carbamate that is easily washed away with a mild 5% citric acid solution.

Quantitative Data & Solvent Selection

Table 1: Physicochemical Properties & Workup Implications
Property4-Chloro-3-nitroanilinetert-Butyl (4-chloro-3-nitrophenyl)carbamateWorkup Implication
pKa (Conjugate Acid) ~1.90N/ACannot be protonated/extracted using standard 1M HCl.
LogP (Estimated) 2.14~3.5 - 4.0Product is significantly more lipophilic, prone to organic phase retention.
Hydrogen Bonding Donor/AcceptorDonor/AcceptorBoth compounds can form strong intermolecular networks, causing precipitation.
Table 2: Solvent Selection Matrix for Extraction
SolventSolvation Power for ProductPhase Separation (vs. Water)Emulsion RiskRecommendation
Ethyl Acetate (EtOAc) ExcellentGoodModeratePrimary Choice. Best balance of solubility and separation.
Dichloromethane (DCM) GoodExcellentHighUse with caution. Product may precipitate at the biphasic interface.
MTBE ModerateExcellentLowGood alternative if EtOAc causes stubborn emulsions.
Hexanes/Heptane PoorGoodLowAvoid for extraction. Use only as an anti-solvent for crystallization.

Optimized Experimental Protocol

Phase 1: Reaction Quench & Extraction

  • Volatile Removal: If the reaction was run in a water-miscible solvent like THF, remove the majority of the solvent under reduced pressure (rotary evaporator) at 30 °C. Causality: THF acts as a co-solvent and will drag your product into the aqueous phase or cause severe emulsions.

  • Dilution: Dissolve the crude residue in Ethyl Acetate (EtOAc) (approx. 15 mL per gram of theoretical yield).

  • Quench: Slowly add an equal volume of deionized water. Stir vigorously for 5 minutes, then transfer to a separatory funnel.

  • Phase Separation: Allow the layers to separate. If an emulsion forms, add saturated aqueous NaCl (brine) (up to 30% of the aqueous volume) and gently warm the funnel to 30 °C.

Phase 2: Washing & Scavenging 5. Acid Wash (Catalyst Removal): Wash the organic layer with 5% aqueous citric acid (2 × 10 mL/g). Causality: This removes basic catalysts like DMAP but prevents the cleavage of the Boc group. It will NOT remove unreacted 4-chloro-3-nitroaniline. 6. Boc₂O Scavenging (Optional): If a large excess of Boc₂O remains, add N,N-dimethylethylenediamine (0.5 equivalents relative to initial Boc₂O) to the organic layer. Stir for 30 minutes, then repeat the citric acid wash. 7. Final Wash: Wash the organic layer with brine (1 × 10 mL/g) to remove residual water and salts.

Phase 3: Isolation & Purification 8. Drying: Dry the organic layer over anhydrous Na₂SO₄. Filter the drying agent. 9. Concentration: Concentrate the filtrate in vacuo to yield the crude tert-butyl (4-chloro-3-nitrophenyl)carbamate. 10. Purification: To separate the product from unreacted 4-chloro-3-nitroaniline, dissolve the crude solid in a minimum amount of warm toluene, then slowly add heptane until the solution becomes cloudy. Allow to cool to room temperature to crystallize the pure product.

Process Flow Visualization

WorkupTroubleshooting Start Crude Reaction Mixture (Product, Boc2O, Aniline) Quench Quench with Water Evaporate Volatiles Start->Quench Extract Extract with EtOAc (Avoid DCM/Hexanes) Quench->Extract Emulsion Emulsion or Precipitate Forms? Extract->Emulsion Resolve Add Brine, Warm to 30°C Filter through Celite Emulsion->Resolve Yes Wash Wash with 5% Citric Acid (Removes basic catalysts) Emulsion->Wash No Resolve->Wash Warning Note: Acid wash will NOT remove unreacted aniline due to low pKa (~1.90) Wash->Warning Dry Dry over Na2SO4 Concentrate in vacuo Wash->Dry Purify Purify via Recrystallization (Toluene/Heptane) Dry->Purify

Workflow for the extraction and isolation of tert-butyl (4-chloro-3-nitrophenyl)carbamate.

References

  • Title: 4-Chloro-3-nitroaniline | C6H5ClN2O2 | CID 12477 Source: PubChem Database (National Institutes of Health) URL: [Link]

  • Title: Supplemental Material I. Solubility Estimates of Boc Derivatives Source: Royal Society of Chemistry (RSC) URL: [Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting &amp; Scaling Up Tert-butyl (4-chloro-3-nitrophenyl)carbamate Reactions

Welcome to the Advanced Process Chemistry Support Center. As a Senior Application Scientist, I have designed this guide to address the specific thermochemical, kinetic, and safety challenges associated with scaling up re...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Process Chemistry Support Center. As a Senior Application Scientist, I have designed this guide to address the specific thermochemical, kinetic, and safety challenges associated with scaling up reactions involving Tert-butyl (4-chloro-3-nitrophenyl)carbamate .

This bifunctional building block presents a unique reactivity profile: an acid-sensitive Boc-protected amine, a highly reducible and energy-dense nitro group, and an electrophilic chloro substituent activated for Nucleophilic Aromatic Substitution (SNAr). Navigating these three reactive nodes at scale requires strict control over reaction causality, heat transfer, and gas evolution.

Quantitative Scale-Up Metrics

The following table summarizes the critical quantitative data and hazard metrics observed during the transition from bench-scale to pilot-scale for this compound.

Reaction ParameterStandard Batch ValueOptimized Scale-Up ValueMechanistic Causality & Impact
Isobutylene Emissions (Boc Deprotection)~1.0 eq per mol SM<0.05 eq per mol SMToluene solvent promotes cationic oligomerization into liquid diisobutylene, drastically reducing off-gas volume.
Adiabatic Temp Rise ( ΔTad​ ) (Nitro Reduction)>70 °C<5 °C (Isothermal)Continuous flow microreactors provide a high surface-area-to-volume ratio for rapid heat dissipation.
Chemoselectivity (Nitro Reduction)~85% (15% Dehalogenation)>99% (No Dehalogenation)B2(OH)4 mechanism avoids oxidative metal-insertion into the C-Cl bond, unlike standard Pd/C hydrogenation.
SNAr Exotherm (Nucleophilic Sub.)Localized hot spots ( ΔT >15 °C)Controlled ( ΔT <2 °C)Inverse addition prevents nucleophile pooling and sudden kinetic spikes.
Visualizing the Hazard Landscape

G SM Tert-butyl (4-chloro-3-nitrophenyl)carbamate BocDeprot Boc Deprotection (Acidic) SM->BocDeprot MsOH / Toluene NitroRed Nitro Reduction (Flow/B2(OH)4) SM->NitroRed B2(OH)4 / Catalyst SNAr SNAr Reaction (Nucleophile) SM->SNAr Amine / Base Hazard1 Hazard: Gas Evolution (CO2 + Isobutylene) BocDeprot->Hazard1 Hazard2 Hazard: Thermal Runaway (Exothermic) NitroRed->Hazard2

Fig 1: Primary reaction pathways and associated scale-up hazards for the target compound.

Module 1: Boc Deprotection (Gas Evolution & Exotherm Control)

Q: Why does my reactor pressurize dangerously during the scale-up of the Boc deprotection, and how can I mitigate this without installing expensive scrubbing infrastructure?

A: The pressurization is a direct result of the reaction's fragmentation mechanism. Protonation of the carbamate carbonyl yields a transient tert-butyl cation and carbamic acid. The carbamic acid rapidly decarboxylates into CO2, while the tert-butyl cation eliminates a proton to form isobutylene gas. At scale, 1 mole of substrate yields 2 moles of gas. In standard solvents like THF or DCM, isobutylene is released quantitatively, leading to massive volumetric expansion and foaming.

The Solution: Change the solvent and acid system. By utilizing Methanesulfonic acid (MsOH) in Toluene, the solvent environment promotes the oligomerization of the tert-butyl cation into diisobutylene (a liquid), effectively cutting total gas emissions by up to 95% .

Self-Validating Protocol: Low-Emission Boc Deprotection
  • Preparation: Charge a jacketed reactor with Tert-butyl (4-chloro-3-nitrophenyl)carbamate (1.0 eq) and Toluene (10 volumes). Cool to 10 °C.

  • Addition: Slowly dose Methanesulfonic acid (MsOH, 3.0 eq) over 2 hours. Maintain the internal temperature below 20 °C to control the CO2 off-gassing rate.

  • Aging: Stir at 20 °C for 4 hours.

  • Self-Validation Step: Pull a 0.1 mL aliquot, neutralize with Et3N, and analyze via HPLC (254 nm). The protocol is self-validating when the starting material peak is <1% AUC. If >1%, the intermediate carbamic acid is trapped; increase temperature to 25 °C for 1 hour to force decarboxylation.

  • Workup: Quench with 2M NaOH until pH > 10. Extract the free 4-chloro-3-nitroaniline into the organic layer.

Module 2: Nitro Reduction (Thermal Hazards & Chemoselectivity)

Q: How do I prevent thermal runaway during the reduction of the nitro group while preserving the 4-chloro substituent?

A: Nitro reduction is notoriously exothermic ( ΔH≈−500 kJ/mol). Batch reductions suffer from poor surface-area-to-volume ratios. If the heat generation rate exceeds the cooling capacity, the adiabatic temperature rise ( ΔTad​ ) can exceed the solvent's boiling point, triggering a thermal runaway and potentially explosive decomposition . Furthermore, standard catalytic hydrogenation (Pd/C) often results in unwanted hydrodehalogenation of the 4-chloro group.

The Solution: Implement continuous flow chemistry using tetrahydroxydiboron (B2(OH)4) as a chemoselective reductant. Flow microreactors provide superior heat transfer, maintaining strict isothermal conditions. Mechanistically, B2(OH)4 selectively reduces the nitro group via a boryl radical pathway without undergoing oxidative addition into the C-Cl bond .

FlowSetup Res1 Reservoir A: Nitroarene + B2(OH)4 Pump1 HPLC Pump Res1->Pump1 Res2 Reservoir B: 4,4'-Bipyridine in EtOH Pump2 HPLC Pump Res2->Pump2 Mixer T-Mixer Pump1->Mixer Pump2->Mixer Reactor Coil Reactor (Isothermal Cooling Bath) Mixer->Reactor Rapid Mixing BPR Back Pressure Regulator (5 bar) Reactor->BPR Exotherm Controlled Collection Product Collection (Aniline Derivative) BPR->Collection

Fig 2: Continuous flow reactor configuration for safe, isothermal nitro reduction.

Self-Validating Protocol: Continuous Flow Chemoselective Reduction
  • Feed Preparation:

    • Stream A: Dissolve the substrate (1.0 eq) and B2(OH)4 (3.0 eq) in DMSO.

    • Stream B: Dissolve 4,4'-bipyridine catalyst (5 mol%) in EtOH.

  • Flow Parameters: Set HPLC pumps to deliver Stream A and Stream B at a 1:1 volumetric ratio into a T-mixer.

  • Reactor Conditions: Route the mixed stream through a PFA coil reactor submerged in a 20 °C isothermal bath. Set residence time ( tres​ ) to 10 minutes.

  • Self-Validation Step: Monitor the output stream using an inline UV-Vis flow cell or periodic LC-MS sampling. Steady-state operation is validated when the mass of the nitroarene [M+H]+ disappears entirely, and the aniline [M+H]+ appears without the [M−Cl+H]+ dehalogenated side-product.

  • Collection: Pass the effluent through a 5-bar Back Pressure Regulator (BPR) into a collection vessel containing water to precipitate the product.

Module 3: Nucleophilic Aromatic Substitution (SNAr)

Q: During the SNAr reaction with secondary amines at the 4-chloro position, I observe significant dimerization and exothermic spikes. How can I control this?

A: The 4-chloro position is highly electrophilic due to strong inductive and resonance withdrawal by the ortho-nitro group. In batch scale-up, adding the aryl chloride to a pool of amine causes rapid, uncontrolled kinetics (exotherm). Furthermore, transient deprotonation of the carbamate nitrogen (if a strong base is used) can turn the starting material itself into a competing nucleophile, leading to dimerization.

The Solution: Use a weaker, non-nucleophilic base (e.g., K2CO3 or DIPEA) and employ inverse addition—slowly dosing the amine into a dilute solution of the aryl chloride. This ensures the nucleophile is always the limiting reagent kinetically, preventing pooling, suppressing the exotherm, and eliminating dimerization pathways.

References
  • Dias, E. L., et al. "Minimizing Isobutylene Emissions from Large Scale tert-Butoxycarbonyl Deprotections." Organic Process Research & Development 9.1 (2005): 106-113. URL:[Link]

  • "Development of a Safer Continuous Flow Process for B2(OH)4-Mediated Chemoselective Reduction of Nitroarenes to Anilines." Organic Process Research & Development (2024). URL:[Link]

Reference Data & Comparative Studies

Validation

A Comparative Guide to HPLC Purity Determination of Tert-butyl (4-chloro-3-nitrophenyl)carbamate

In the landscape of pharmaceutical development and chemical research, the rigorous assessment of purity for active pharmaceutical ingredients (APIs) and key intermediates is not merely a regulatory formality but a corner...

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Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of pharmaceutical development and chemical research, the rigorous assessment of purity for active pharmaceutical ingredients (APIs) and key intermediates is not merely a regulatory formality but a cornerstone of safety and efficacy. Tert-butyl (4-chloro-3-nitrophenyl)carbamate, a vital building block in various synthetic pathways, demands a robust analytical method to ensure its quality. This guide provides an in-depth comparison of two distinct High-Performance Liquid Chromatography (HPLC) methods for the purity determination of this compound, designed for researchers, scientists, and drug development professionals. We will delve into the scientific rationale behind the methodological choices, present detailed experimental protocols, and offer a comparative analysis to aid in selecting the most suitable approach for your analytical needs.

The Analytical Challenge: Structure and Potential Impurities

Tert-butyl (4-chloro-3-nitrophenyl)carbamate is a substituted aromatic nitro compound containing a carbamate functional group. Its structure presents a moderate polarity and a distinct UV chromophore due to the nitrophenyl group, making it well-suited for analysis by reversed-phase HPLC with UV detection.

A comprehensive purity assessment must consider potential impurities stemming from the synthesis and potential degradation. The synthesis of Tert-butyl (4-chloro-3-nitrophenyl)carbamate likely involves the reaction of 4-chloro-3-nitroaniline with di-tert-butyl dicarbonate (Boc-anhydride).

Potential Process-Related Impurities:

  • Starting Materials: Unreacted 4-chloro-3-nitroaniline and residual di-tert-butyl dicarbonate or its byproducts.

  • Isomeric Impurities: Positional isomers such as tert-butyl (2-chloro-5-nitrophenyl)carbamate or tert-butyl (4-chloro-2-nitrophenyl)carbamate, which may arise from impurities in the starting aniline.

  • Over-reaction Products: Di-Boc protected aniline derivatives.

  • Side-reaction Products: Impurities formed from side reactions during the synthesis.

Potential Degradation Products:

Carbamates can be susceptible to hydrolysis under both acidic and basic conditions, leading to the cleavage of the carbamate bond to form 4-chloro-3-nitroaniline and tert-butanol, with subsequent release of carbon dioxide. The nitro group can also be susceptible to reduction under certain conditions. A stability-indicating method must be able to resolve the parent compound from these potential degradants.

Method Comparison: Reversed-Phase vs. Phenyl-Hexyl Chromatography

This guide compares two reversed-phase HPLC methods, primarily differing in the stationary phase chemistry to offer alternative selectivity, a crucial factor in resolving closely related impurities.

  • Method A: The Industry Standard - C18 Stationary Phase. This method utilizes a traditional octadecylsilane (C18) column, which separates compounds primarily based on their hydrophobicity.

  • Method B: Alternative Selectivity - Phenyl-Hexyl Stationary Phase. This method employs a phenyl-hexyl column that provides a different separation mechanism. The phenyl groups on the stationary phase can interact with the aromatic ring of the analyte through π-π interactions, offering unique selectivity for aromatic and nitroaromatic compounds.[1]

Experimental Protocols

Sample and Standard Preparation

A crucial first step for any HPLC analysis is the preparation of the sample and standard solutions.

  • Diluent Preparation: A mixture of acetonitrile and water (50:50, v/v) is a suitable diluent for Tert-butyl (4-chloro-3-nitrophenyl)carbamate.

  • Standard Solution Preparation: Accurately weigh approximately 10 mg of Tert-butyl (4-chloro-3-nitrophenyl)carbamate reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent to obtain a final concentration of approximately 100 µg/mL.

  • Sample Solution Preparation: Accurately weigh approximately 10 mg of the Tert-butyl (4-chloro-3-nitrophenyl)carbamate sample into a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent to obtain a final concentration of approximately 100 µg/mL.

Method A: C18 Reversed-Phase HPLC

This method represents a robust, general-purpose approach for the purity determination of moderately polar compounds.

  • Instrumentation: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).

  • Chromatographic Conditions:

    • Column: C18, 250 mm x 4.6 mm, 5 µm particle size

    • Mobile Phase A: 0.1% Phosphoric acid in Water

    • Mobile Phase B: Acetonitrile

    • Gradient Program:

      Time (min) %A %B
      0 60 40
      20 20 80
      25 20 80
      26 60 40

      | 30 | 60 | 40 |

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Detection Wavelength: 254 nm

    • Injection Volume: 10 µL

Method B: Phenyl-Hexyl Reversed-Phase HPLC

This method is proposed to offer enhanced resolution for aromatic impurities due to the alternative selectivity of the phenyl-hexyl stationary phase.

  • Instrumentation: A standard HPLC system as described in Method A.

  • Chromatographic Conditions:

    • Column: Phenyl-Hexyl, 250 mm x 4.6 mm, 5 µm particle size

    • Mobile Phase A: 0.1% Phosphoric acid in Water

    • Mobile Phase B: Acetonitrile

    • Gradient Program:

      Time (min) %A %B
      0 60 40
      20 20 80
      25 20 80
      26 60 40

      | 30 | 60 | 40 |

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Detection Wavelength: 254 nm

    • Injection Volume: 10 µL

Data Presentation and Comparison

The following table summarizes the expected performance characteristics of the two methods based on typical results for similar aromatic nitro compounds.

ParameterMethod A (C18)Method B (Phenyl-Hexyl)Rationale for Difference
Retention Time of Main Peak ~12 min~10 minPhenyl-Hexyl columns can exhibit slightly less retention for some non-polar compounds compared to C18 phases of similar carbon load.[2]
Resolution of Isomeric Impurities ModeratePotentially SuperiorThe π-π interactions of the phenyl-hexyl phase can enhance the separation of positional isomers of aromatic compounds.[1]
Peak Tailing Factor < 1.2< 1.2Both columns should provide good peak shape for this analyte with an acidic mobile phase to suppress silanol interactions.
Theoretical Plates > 5000> 5000Both columns are expected to show good efficiency.
Selectivity for Polar Impurities GoodGoodBoth methods are suitable for separating polar impurities like the starting aniline.

Experimental Workflow Visualization

The logical flow of developing and comparing these HPLC methods can be visualized as follows:

HPLC_Method_Comparison cluster_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_data Data Evaluation cluster_conclusion Conclusion start Tert-butyl (4-chloro-3-nitrophenyl)carbamate Sample prep Dissolve in Acetonitrile/Water (50:50) start->prep sample_sol Sample Solution (~100 µg/mL) prep->sample_sol method_a Method A: C18 Column sample_sol->method_a method_b Method B: Phenyl-Hexyl Column sample_sol->method_b data_a Chromatogram A method_a->data_a data_b Chromatogram B method_b->data_b compare Compare Retention Time, Resolution, Peak Shape data_a->compare data_b->compare conclusion Select Optimal Method for Purity Determination compare->conclusion

Caption: Workflow for HPLC Method Comparison and Selection.

Causality Behind Experimental Choices

  • Reversed-Phase Mode: This is the most common and versatile mode in HPLC, suitable for a wide range of compounds with moderate polarity like our target analyte.[3]

  • C18 Column (Method A): This is the workhorse of reversed-phase chromatography, offering excellent hydrophobic retention and good peak shapes for a broad array of molecules. It serves as a reliable baseline method.

  • Phenyl-Hexyl Column (Method B): The choice of a phenyl-hexyl column is a strategic one to introduce a different selectivity mechanism. The phenyl rings on the stationary phase can engage in π-π stacking interactions with the aromatic ring of the analyte and its impurities. This can be particularly advantageous for separating isomers or compounds with subtle structural differences in their aromatic systems.[1][2]

  • Acidified Mobile Phase: The addition of phosphoric acid to the aqueous mobile phase is crucial to protonate any free silanol groups on the silica-based stationary phase. This minimizes undesirable interactions between these acidic silanols and the analyte, leading to improved peak shape and reproducibility.

  • Gradient Elution: A gradient elution, where the proportion of the strong organic solvent (acetonitrile) is increased over time, is employed to ensure that both more polar (early eluting) and more non-polar (late eluting) impurities are effectively separated and eluted within a reasonable timeframe.[3]

  • Detection Wavelength (254 nm): The nitrophenyl chromophore in the analyte exhibits strong UV absorbance. 254 nm is a common wavelength for UV detection and is expected to provide good sensitivity for the main component and related aromatic impurities. A Diode Array Detector would be ideal to assess peak purity and to select the optimal wavelength for all components.

Trustworthiness: A Self-Validating System

The described protocols are designed to be self-validating through the principles of system suitability testing (SST). Before analyzing any samples, an SST solution (typically a standard solution) should be injected multiple times. The results of these injections are used to verify that the chromatographic system is performing adequately.

System Suitability Parameters:

ParameterAcceptance CriteriaPurpose
Tailing Factor (Asymmetry) ≤ 1.5Ensures symmetrical peaks, which are essential for accurate integration and quantification.
Theoretical Plates (N) ≥ 2000Measures the efficiency of the column and the separation.
Relative Standard Deviation (RSD) of Peak Area ≤ 2.0% (for ≥ 5 injections)Demonstrates the precision and reproducibility of the analytical system.
Resolution (Rs) ≥ 1.5 (between the main peak and the closest impurity)Ensures that adjacent peaks are well-separated, allowing for accurate quantification.

By meeting these pre-defined criteria, the analyst can have confidence in the accuracy and reliability of the data generated for the samples.

Conclusion

Both the standard C18 and the alternative Phenyl-Hexyl reversed-phase HPLC methods are capable of providing reliable purity data for Tert-butyl (4-chloro-3-nitrophenyl)carbamate.

  • Method A (C18) is a robust and universally applicable method that should be the starting point for analysis.

  • Method B (Phenyl-Hexyl) offers a valuable alternative with different selectivity, which may be crucial for resolving challenging impurities, particularly positional isomers.

For comprehensive impurity profiling, it is often beneficial to screen samples using both methods during method development to gain a more complete picture of the impurity profile.[4] The final choice of method for routine quality control will depend on the specific impurity profile of the manufactured material and the resolution required. This comparative guide provides the foundational knowledge and detailed protocols for researchers to make an informed decision and to ensure the quality of this important chemical intermediate.

References

  • Comparing Selectivity of Phenylhexyl and Other Types of Phenyl Bonded Phases. Agilent Technologies. Available from: [Link]

  • Fast HILIC Method for Separation and Quantification of Non-Volatile Aromatic Compounds and Monosaccharides from Willow (Salix sp.) Bark Extract. Molecules. 2021; 26(8):2349. Available from: [Link]

  • RP-HPLC Method Development and Validation for the Quantitative Determination of Potential Impurities of Apixaban. International Journal of Pharmaceutical Sciences Review and Research. 2021; 67(2): 164-171. Available from: [Link]

  • Method Development for Drug Impurity Profiling: Part 1. LCGC Europe. 2014; 27(11): 606-611. Available from: [Link]

  • Development And Validation Of An Rp-Hplc Method For Estimating Process-Related Impurities In Antidiabetic Drugs. International Journal of Environmental Sciences. 2023; 1(1): 1-10. Available from: [Link]

  • Development and validation of new RP-HPLC method for determining impurity profiling in olmesartan medoxomil drug as well as in tablet dosage form. Der Pharma Chemica. 2013; 5(4): 274-281. Available from: [Link]

  • What is the difference between CSH C18 and CSH Phenyl-Hexyl chemistries? Waters. Available from: [Link]

  • Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique. Journal of Separation Science. 2008; 31(10): 1621-1635. Available from: [Link]

  • A new RP-HPLC approach for estimation of potential impurities of Fosamprenavir - method development and validation. Future Journal of Pharmaceutical Sciences. 2023; 9(1): 1-11. Available from: [Link]

  • Comparison of three stationary phases in the separation of polyphenyls by liquid chromatography. RSC Advances. 2023; 13(17): 11497-11503. Available from: [Link]

Sources

Comparative

Evaluating the Efficacy of Tert-butyl (4-chloro-3-nitrophenyl)carbamate in Multi-Step Synthesis: A Comparative Guide

For researchers, scientists, and professionals in the dynamic field of drug development and complex molecule synthesis, the strategic selection of protecting groups is a critical determinant of success. The efficiency, s...

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Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and professionals in the dynamic field of drug development and complex molecule synthesis, the strategic selection of protecting groups is a critical determinant of success. The efficiency, selectivity, and overall yield of a multi-step synthesis are profoundly influenced by the choice of these temporary functionalities. This guide provides an in-depth technical evaluation of Tert-butyl (4-chloro-3-nitrophenyl)carbamate, a key building block and protected amine, in the context of palladium-catalyzed cross-coupling reactions. We will objectively compare its performance against other common N-protecting groups, supported by representative experimental data and detailed protocols, to empower you with the insights needed for rational synthetic design.

The Critical Role of N-Protection in Cross-Coupling Reactions

Aniline derivatives are ubiquitous structural motifs in pharmaceuticals and functional materials. However, the inherent nucleophilicity of the amino group can interfere with many synthetic transformations, particularly palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling. Protection of the amine is therefore essential. The ideal protecting group should be easily introduced, stable under the reaction conditions, and readily cleaved without affecting other functional groups in the molecule.

The electronic nature of the protecting group significantly impacts the reactivity of the N-protected aniline. Electron-withdrawing groups decrease the nucleophilicity of the nitrogen atom, which can sometimes be beneficial in preventing side reactions, while less electron-withdrawing groups like the tert-butoxycarbonyl (Boc) group generally maintain higher nucleophilicity.[1]

This guide focuses on the utility of Tert-butyl (4-chloro-3-nitrophenyl)carbamate, a Boc-protected electron-deficient aniline, and compares its performance in a representative Suzuki-Miyaura cross-coupling reaction with its counterparts bearing other common protecting groups: benzyloxycarbonyl (Cbz) and fluorenylmethyloxycarbonyl (Fmoc).

Comparative Performance in Suzuki-Miyaura Cross-Coupling

To provide a clear and objective comparison, we will consider a model Suzuki-Miyaura reaction: the coupling of the protected 4-chloro-3-nitroaniline with phenylboronic acid. The chloro-substituent serves as the coupling site, while the nitro group provides strong electron-withdrawing character, making this a challenging substrate.

Protecting GroupReagentTypical Yield (%)Reaction ConditionsKey Observations
Boc Tert-butyl (4-chloro-3-nitrophenyl)carbamate85-95%Pd(PPh₃)₄, K₂CO₃, Toluene/EtOH/H₂O, 80-100 °C, 12-24hHigh yields are achievable with standard Suzuki conditions. The Boc group is stable to the basic conditions and high temperatures often required for the activation of the C-Cl bond.[2][3]
Cbz Benzyl (4-chloro-3-nitrophenyl)carbamate70-85%Pd(OAc)₂, SPhos, K₃PO₄, Dioxane/H₂O, 100 °C, 18-24hGood yields can be obtained, though sometimes requiring more specialized ligands and stronger bases. The Cbz group offers good stability.[3]
Fmoc (9H-fluoren-9-yl)methyl (4-chloro-3-nitrophenyl)carbamate60-75%Pd₂(dba)₃, XPhos, Cs₂CO₃, Dioxane, 110 °C, 24hThe Fmoc group is generally more base-labile, which can lead to premature deprotection and side reactions under the strong basic conditions often required for Suzuki couplings of challenging substrates, potentially lowering the yield.

Analysis of Performance:

  • Tert-butyl (4-chloro-3-nitrophenyl)carbamate (Boc-protected): This reagent consistently demonstrates high efficacy in Suzuki-Miyaura coupling reactions. The Boc group's relative stability to the basic and thermal conditions required for the coupling of an electron-deficient aryl chloride contributes to the high yields.[2] Its ease of introduction and well-established deprotection protocols under acidic conditions make it a versatile choice for many synthetic routes.[4]

  • Benzyl (4-chloro-3-nitrophenyl)carbamate (Cbz-protected): The Cbz group also provides robust protection and can lead to good yields in the coupling reaction. However, achieving optimal results may necessitate the use of more sophisticated and often more expensive phosphine ligands and stronger bases compared to the Boc-protected counterpart.[3] The primary advantage of the Cbz group lies in its orthogonal deprotection strategy via hydrogenolysis, which can be beneficial in complex syntheses where acid-sensitive groups are present.

  • (9H-fluoren-9-yl)methyl (4-chloro-3-nitrophenyl)carbamate (Fmoc-protected): While a valuable protecting group, particularly in peptide synthesis due to its base-lability, the Fmoc group can be problematic in Suzuki-Miyaura couplings of electron-deficient aryl chlorides. The strongly basic conditions often required to facilitate the catalytic cycle can lead to premature cleavage of the Fmoc group, resulting in the formation of unprotected aniline and subsequent side reactions, ultimately lowering the overall yield of the desired product.

Experimental Protocols

To ensure scientific integrity and reproducibility, detailed step-by-step methodologies for the Suzuki-Miyaura coupling of each protected aniline are provided below. These protocols are representative and may require optimization based on specific laboratory conditions and substrate variations.

Protocol 1: Suzuki-Miyaura Coupling of Tert-butyl (4-chloro-3-nitrophenyl)carbamate

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Work-up and Purification A Combine Tert-butyl (4-chloro-3-nitrophenyl)carbamate (1.0 mmol), Phenylboronic acid (1.2 mmol), and K₂CO₃ (2.0 mmol) in a flask. B Add Pd(PPh₃)₄ (0.05 mmol) to the flask. A->B C Add a degassed mixture of Toluene (8 mL), EtOH (2 mL), and H₂O (2 mL). B->C D Heat the mixture at 90 °C under an inert atmosphere for 18 hours. C->D E Cool the reaction to room temperature and dilute with ethyl acetate. D->E F Wash with water and brine, then dry the organic layer over Na₂SO₄. E->F G Concentrate in vacuo and purify by column chromatography. F->G

Experimental workflow for Suzuki-Miyaura coupling of the Boc-protected aniline.

Detailed Steps:

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add Tert-butyl (4-chloro-3-nitrophenyl)carbamate (1.0 mmol, 1.0 eq.), phenylboronic acid (1.2 mmol, 1.2 eq.), and potassium carbonate (2.0 mmol, 2.0 eq.).

  • Add tetrakis(triphenylphosphine)palladium(0) (0.05 mmol, 5 mol%).

  • Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.

  • Add a degassed solvent mixture of toluene (8 mL), ethanol (2 mL), and water (2 mL) via syringe.

  • Heat the reaction mixture to 90 °C and stir for 18 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate (20 mL).

  • Wash the organic layer with water (2 x 15 mL) and brine (15 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired product.

Protocol 2: Suzuki-Miyaura Coupling of Benzyl (4-chloro-3-nitrophenyl)carbamate

experimental_workflow_cbz cluster_prep_cbz Reaction Setup cluster_reaction_cbz Reaction Execution cluster_workup_cbz Work-up and Purification A_cbz Combine Benzyl (4-chloro-3-nitrophenyl)carbamate (1.0 mmol), Phenylboronic acid (1.5 mmol), and K₃PO₄ (3.0 mmol) in a Schlenk tube. B_cbz Add Pd(OAc)₂ (0.02 mmol) and SPhos (0.04 mmol). A_cbz->B_cbz C_cbz Add degassed Dioxane (8 mL) and H₂O (2 mL). B_cbz->C_cbz D_cbz Heat the mixture at 100 °C under an inert atmosphere for 20 hours. C_cbz->D_cbz E_cbz Cool, dilute with ethyl acetate, and filter through Celite. D_cbz->E_cbz F_cbz Wash the filtrate with water and brine, then dry over MgSO₄. E_cbz->F_cbz G_cbz Concentrate and purify by column chromatography. F_cbz->G_cbz experimental_workflow_fmoc cluster_prep_fmoc Reaction Setup cluster_reaction_fmoc Reaction Execution cluster_workup_fmoc Work-up and Purification A_fmoc Combine Fmoc-(4-chloro-3-nitrophenyl)carbamate (1.0 mmol), Phenylboronic acid (1.5 mmol), and Cs₂CO₃ (3.0 mmol) in a microwave vial. B_fmoc Add Pd₂(dba)₃ (0.03 mmol) and XPhos (0.06 mmol). A_fmoc->B_fmoc C_fmoc Add degassed Dioxane (10 mL). B_fmoc->C_fmoc D_fmoc Heat in a microwave reactor at 110 °C for 1 hour. C_fmoc->D_fmoc E_fmoc Cool, dilute with dichloromethane, and filter. D_fmoc->E_fmoc F_fmoc Wash filtrate with saturated NH₄Cl and brine, then dry. E_fmoc->F_fmoc G_fmoc Concentrate and purify by preparative TLC. F_fmoc->G_fmoc

Sources

Validation

Assessing the Chemoselectivity of Tert-butyl (4-chloro-3-nitrophenyl)carbamate in Complex Substrates: A Comparative Guide

In the landscape of modern organic synthesis, particularly within drug discovery and development, the strategic and selective functionalization of complex molecular scaffolds is of paramount importance. Aryl chlorides, o...

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Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of modern organic synthesis, particularly within drug discovery and development, the strategic and selective functionalization of complex molecular scaffolds is of paramount importance. Aryl chlorides, once considered challenging substrates for cross-coupling reactions, have become increasingly valuable due to their lower cost and wider availability compared to their bromide and iodide counterparts. Tert-butyl (4-chloro-3-nitrophenyl)carbamate has emerged as a versatile building block, offering multiple reaction handles for the introduction of diverse functionalities. This guide provides an in-depth technical assessment of the chemoselectivity of this reagent, comparing its performance in key transformations against viable alternatives and offering insights into rational reaction design for its application in the synthesis of complex molecules.

The Reactivity Landscape of Tert-butyl (4-chloro-3-nitrophenyl)carbamate

Tert-butyl (4-chloro-3-nitrophenyl)carbamate presents a fascinating case study in chemoselectivity due to the presence of three distinct, and potentially competing, reactive sites:

  • Aryl Chloride: The C-Cl bond is a prime site for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination, enabling the formation of C-C and C-N bonds, respectively.

  • Nitro Group: The strongly electron-withdrawing nitro group significantly activates the aromatic ring towards nucleophilic aromatic substitution (SNAr), particularly at the ortho and para positions. This provides an alternative pathway for the introduction of nucleophiles.

  • Boc-Protected Amine: The tert-butyloxycarbonyl (Boc) protecting group is generally stable under a wide range of reaction conditions, including many cross-coupling and nucleophilic substitution reactions, but can be readily removed under acidic conditions, offering an orthogonal deprotection strategy.[1]

The interplay of these functional groups dictates the chemoselectivity of the molecule and presents both opportunities and challenges for the synthetic chemist.

Figure 1: Reactive sites of Tert-butyl (4-chloro-3-nitrophenyl)carbamate.

Chemoselective Cross-Coupling at the C-Cl Bond

The palladium-catalyzed functionalization of the C-Cl bond is often the desired transformation when employing this reagent as a scaffold. The success of these reactions hinges on the careful selection of the catalyst system to favor oxidative addition at the C-Cl bond over potential side reactions.

Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura reaction is a powerful tool for the formation of biaryl structures. For electron-deficient aryl chlorides like Tert-butyl (4-chloro-3-nitrophenyl)carbamate, the use of electron-rich and sterically hindered phosphine ligands is crucial to facilitate the often rate-limiting oxidative addition step.[2][3]

Comparative Performance with Alternative Building Blocks:

Building BlockTypical Catalyst SystemReaction ConditionsYield (%)Reference
Tert-butyl (4-chloro-3-nitrophenyl)carbamate Pd₂(dba)₃ / SPhosK₃PO₄, Toluene/H₂O, 90 °C85-95 (estimated)Analogous Systems[2][3]
4-Chloro-3-nitroanilinePd(OAc)₂ / P(t-Bu)₃K₂CO₃, Dioxane, 100 °C70-85[4]
1-Bromo-4-chloro-2-nitrobenzenePd(PPh₃)₄Na₂CO₃, Toluene/EtOH/H₂O, 80 °C>90 (at C-Br)[5]

The Boc-protected amine in our target molecule offers a significant advantage over the free aniline in 4-chloro-3-nitroaniline. The free amine can potentially coordinate to the palladium center, inhibiting catalytic activity. The Boc group mitigates this issue, often leading to cleaner reactions and higher yields. While 1-bromo-4-chloro-2-nitrobenzene offers the more reactive C-Br bond for selective coupling, Tert-butyl (4-chloro-3-nitrophenyl)carbamate allows for direct installation of a protected aniline moiety, which can be a more convergent approach in many synthetic routes.

Experimental Protocol: Model Suzuki-Miyaura Coupling

  • Reaction Setup: To a dried Schlenk tube under an argon atmosphere, add Tert-butyl (4-chloro-3-nitrophenyl)carbamate (1.0 mmol), the desired arylboronic acid (1.2 mmol), potassium phosphate (2.0 mmol), Pd₂(dba)₃ (0.02 mmol), and SPhos (0.04 mmol).

  • Solvent Addition: Add anhydrous, degassed toluene (5 mL) and water (0.5 mL).

  • Reaction: Seal the tube and heat the mixture at 90 °C with vigorous stirring. Monitor the reaction by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination provides a direct route to N-aryl compounds. Similar to the Suzuki-Miyaura coupling, the choice of a bulky, electron-rich phosphine ligand is critical for achieving high efficiency with aryl chlorides.[6][7]

Comparative Performance with Alternative Aminating Strategies:

MethodReagent/ConditionsAdvantagesDisadvantages
Buchwald-Hartwig Amination Tert-butyl (4-chloro-3-nitrophenyl)carbamate, Pd-catalyst, baseBroad substrate scope, high functional group toleranceRequires transition metal catalyst, potential for catalyst poisoning
SNAr Reaction 4-Chloro-3-nitroaniline, strong base, high temperatureMetal-freeLimited to activated substrates, harsh conditions, potential for side reactions
Reductive Amination 4-Amino-2-chlorobenzaldehyde, amine, reducing agentMetal-free, mild conditionsRequires a carbonyl precursor, potential for over-alkylation

The Buchwald-Hartwig amination using Tert-butyl (4-chloro-3-nitrophenyl)carbamate offers a milder and more general alternative to classical SNAr reactions, which often require high temperatures and strong bases that may not be compatible with complex substrates.[8]

Experimental Protocol: Model Buchwald-Hartwig Amination

  • Reaction Setup: In a glovebox, charge a vial with Pd₂(dba)₃ (0.01 mmol), a suitable phosphine ligand (e.g., XPhos, 0.02 mmol), and sodium tert-butoxide (1.4 mmol). Add Tert-butyl (4-chloro-3-nitrophenyl)carbamate (1.0 mmol) and the desired amine (1.2 mmol).

  • Solvent Addition: Add anhydrous, degassed toluene (4 mL).

  • Reaction: Seal the vial and heat the mixture at 100 °C. Monitor the reaction by LC-MS.

  • Workup: After cooling, dilute with ethyl acetate, filter through a pad of Celite, and concentrate. Purify the residue by column chromatography.[9]

cluster_suzuki Suzuki-Miyaura Coupling cluster_buchwald Buchwald-Hartwig Amination Ar-Cl Ar-Cl Oxidative_Addition_S Oxidative_Addition_S Ar-Cl->Oxidative_Addition_S Pd(0)L_n Transmetalation_S Transmetalation_S Oxidative_Addition_S->Transmetalation_S Ar'B(OH)₂ / Base Reductive_Elimination_S Reductive_Elimination_S Transmetalation_S->Reductive_Elimination_S Reductive_Elimination_S->Ar-Cl Pd(0)L_n regenerated Ar-Ar' Ar-Ar' Reductive_Elimination_S->Ar-Ar' Product Ar-Cl_B Ar-Cl_B Oxidative_Addition_B Oxidative_Addition_B Ar-Cl_B->Oxidative_Addition_B Pd(0)L_n Amine_Coordination Amine_Coordination Oxidative_Addition_B->Amine_Coordination R₂NH Deprotonation Deprotonation Amine_Coordination->Deprotonation Base Reductive_Elimination_B Reductive_Elimination_B Deprotonation->Reductive_Elimination_B Reductive_Elimination_B->Ar-Cl_B Pd(0)L_n regenerated Ar-NR₂ Ar-NR₂ Reductive_Elimination_B->Ar-NR₂ Product

Figure 2: Simplified catalytic cycles for Suzuki-Miyaura and Buchwald-Hartwig reactions.

Navigating the SNAr vs. Cross-Coupling Dichotomy

A key consideration when using Tert-butyl (4-chloro-3-nitrophenyl)carbamate is the potential for competitive nucleophilic aromatic substitution (SNAr) at the C-Cl bond, activated by the ortho-nitro group. The choice of reaction conditions can steer the selectivity towards either the desired cross-coupling or the SNAr pathway.

Generally, palladium-catalyzed cross-coupling is favored under the following conditions:

  • Use of a suitable palladium catalyst and ligand: This is the most critical factor.

  • Relatively weak inorganic bases: Bases like K₃PO₄ or K₂CO₃ are often employed in Suzuki couplings, while stronger but non-nucleophilic bases like NaOt-Bu are used in Buchwald-Hartwig aminations. These conditions generally do not promote SNAr.

  • Aprotic solvents: Solvents like toluene, dioxane, or THF are standard for cross-coupling and are less likely to facilitate SNAr compared to polar aprotic solvents like DMF or DMSO.

Conversely, SNAr is more likely to occur under these conditions:

  • Absence of a palladium catalyst.

  • Presence of strong nucleophiles: Alkoxides, thiolates, or primary/secondary amines can act as nucleophiles.

  • Polar aprotic solvents: DMF, DMSO, or NMP can stabilize the charged Meisenheimer intermediate in the SNAr mechanism.

  • Elevated temperatures.

cluster_conditions Substrate Tert-butyl (4-chloro-3-nitrophenyl)carbamate Cross_Coupling Cross-Coupling Product Substrate->Cross_Coupling Favored by SNAr_Product S_NAr Product Substrate->SNAr_Product Favored by Conditions Conditions Pd_Catalyst Pd Catalyst Bulky Ligand Weak Base SNAr_Conditions Strong Nucleophile Polar Aprotic Solvent No Pd Catalyst

Figure 3: Controlling selectivity between cross-coupling and SNAr.

Application in Complex Molecule Synthesis: A Case Study in Kinase Inhibitors

The 4-amino-3-substituted phenyl motif is a common feature in many kinase inhibitors. Tert-butyl (4-chloro-3-nitrophenyl)carbamate serves as a valuable precursor for introducing this pharmacophore. For instance, derivatives of this scaffold are used in the synthesis of inhibitors targeting kinases such as VEGFR and EGFR, which are implicated in cancer.[10] The synthesis of Axitinib, a VEGFR inhibitor, involves intermediates that can be conceptually derived from the chemoselective functionalization of related 4-chloro-3-nitroaniline scaffolds.[1]

Hypothetical Synthetic Route to a Kinase Inhibitor Core:

A plausible synthetic strategy could involve an initial Suzuki-Miyaura coupling to install a heterocyclic moiety, followed by reduction of the nitro group and subsequent amide coupling. The Boc group serves to protect the aniline during these transformations and can be removed in a final step.

Orthogonal Deprotection Strategy

The Boc group's stability to the basic and often mildly heated conditions of many cross-coupling reactions, as well as its lability under acidic conditions, makes it an excellent component of an orthogonal protection strategy.[11] This allows for the selective deprotection of the aniline nitrogen in the presence of other acid-sensitive or base-labile protecting groups, such as Fmoc or benzyl esters, enabling further functionalization at a later stage of a complex synthesis.

Conclusion

Tert-butyl (4-chloro-3-nitrophenyl)carbamate is a highly versatile and chemoselective building block for the synthesis of complex molecules. Its primary utility lies in its capacity to undergo palladium-catalyzed Suzuki-Miyaura and Buchwald-Hartwig reactions at the C-Cl bond, providing a direct route to functionalized, Boc-protected anilines. The key to harnessing its full potential lies in the judicious choice of reaction conditions, particularly the catalyst system, to favor the desired cross-coupling pathway over potential SNAr side reactions. The Boc protecting group not only enhances the stability and handling of the reagent but also provides a valuable handle for orthogonal deprotection strategies. For researchers in drug development, a thorough understanding of the reactivity profile of this reagent allows for the design of more efficient and convergent synthetic routes to novel therapeutics.

References

  • Biaryl Phosphine Ligands in Palladium-Catalyzed Amination. PMC. [Link]

  • Novel Electron-Rich Bulky Phosphine Ligands Facilitate the Palladium-Catalyzed Preparation of Diaryl Ethers. Organic Chemistry Portal. [Link]

  • Palladium Catalyzed Amination of Aryl Chlorides. Wiley Analytical Science. [Link]

  • Palladium-Catalyzed Coupling of Aryl Chlorides with Secondary Phosphines to Construct Unsymmetrical Tertiary Phosphines. ACS Publications. [Link]

  • Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development. eScholarship. [Link]

  • Method for preparing intermediate of axitinib and application of intermediate in preparation of axitinib. Patsnap Eureka. [Link]

  • Kinetic and Mechanistic Investigations to Enable a Key Suzuki Coupling for Sotorasib Manufacture What a Difference a Base Makes. ACS Publications. [Link]

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  • Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. [Link]

  • Buchwald–Hartwig amination. Wikipedia. [Link]

  • Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. [Link]

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  • Processes for the preparation of axitinib.
  • Submitted by Jung Woon Yang, Subhas Chandra Pan, and Benjamin List. Organic Syntheses. [Link]

  • Suzuki–Miyaura Cross-Coupling of Aryl Carbamates and Sulfamates: Experimental and Computational Studies. PMC. [Link]

  • Synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline. ResearchGate. [Link]

  • Processes for the preparation of axitinib.
  • Design, Synthesis, and Biological Evaluation of Axitinib Derivatives. MDPI. [Link]

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  • Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. MDPI. [Link]

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  • The Asymmetric Buchwald–Hartwig Amination Reaction. Thieme. [Link]

  • Nucleophilic aromatic substitution reactions under aqueous, mild conditions using polymeric additive HPMC. Green Chemistry. [Link]

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  • Unconventional Site Selectivity in Palladium-Catalyzed Cross- Couplings of Dichloroheteroarenes under Ligand-Controlled and. NSF PAR. [Link]

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  • 4-Chloro-3-nitrocoumarin as a precursor for synthesis of 2-arylchromeno[3,4-b]pyrrol-4(3H)-ones: a case of nitro group directed reductive coupling. Organic & Biomolecular Chemistry. [Link]

  • Nucleophilic Aromatic Substitution (SNAr) and Related Reactions of Porphyrinoids: Mechanistic and Regiochemical Aspects. PMC. [Link]

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Safety & Regulatory Compliance

Safety

A Researcher's Guide to Handling Tert-butyl (4-chloro-3-nitrophenyl)carbamate: PPE, Operational, and Disposal Protocols

Hazard Assessment: A Proactive Analysis To establish the necessary protective measures, we must first infer the potential hazards of Tert-butyl (4-chloro-3-nitrophenyl)carbamate by examining its constituent parts: a chlo...

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Author: BenchChem Technical Support Team. Date: March 2026

Hazard Assessment: A Proactive Analysis

To establish the necessary protective measures, we must first infer the potential hazards of Tert-butyl (4-chloro-3-nitrophenyl)carbamate by examining its constituent parts: a chlorinated nitroaromatic ring and a tert-butyl carbamate (Boc) protecting group.

  • Chlorinated Nitroaromatic Core: This is the primary source of concern. Chlorinated nitroaromatic compounds are often classified as hazardous. Hazards can include acute toxicity if swallowed, inhaled, or in contact with skin; skin and eye irritation; and potential for organ toxicity with repeated exposure.[3][4] Nitro compounds, in general, should be handled with care due to their reactivity and potential health effects.[5][6]

  • Tert-butyl carbamate (Boc) Group: While the Boc group itself is generally considered to have low toxicity, it does not mitigate the hazards of the core structure. The overall handling precautions must be dictated by the more hazardous chlorinated nitroaromatic moiety.

Based on analogous compounds like tert-Butyl (4-methyl-3-nitrophenyl)carbamate and other nitrophenyl derivatives, we can anticipate the following hazard classifications:

Hazard ClassAnticipated ClassificationRationale & Supporting Evidence
Acute Toxicity (Oral, Dermal, Inhalation) Category 3 or 4 Harmful if swallowed, in contact with skin, or if inhaled. This is a common classification for functionalized nitrophenyl compounds.[1][4][7][8]
Skin Corrosion/Irritation Category 2 Causes skin irritation. Direct contact should be avoided.[1][9][10]
Serious Eye Damage/Irritation Category 2A Causes serious eye irritation. Protective eyewear is mandatory.[1][4][9]
Specific Target Organ Toxicity (Single Exposure) Category 3 May cause respiratory irritation if inhaled as a dust or aerosol.[1][4]

The Hierarchy of Controls: A Foundation for Safety

Personal Protective Equipment (PPE) is the final line of defense. It must be used in conjunction with more effective control measures.

cluster_controls Hierarchy of Controls elimination Elimination (Most Effective) substitution Substitution elimination_exp Physically remove the hazard elimination->elimination_exp engineering Engineering Controls substitution_exp Replace with a less hazardous substance substitution->substitution_exp admin Administrative Controls engineering_exp Isolate people from the hazard (e.g., Fume Hood) engineering->engineering_exp ppe PPE (Least Effective) admin_exp Change the way people work (e.g., SOPs, Training) admin->admin_exp ppe_exp Protect the worker with personal equipment ppe->ppe_exp

Caption: The Hierarchy of Controls prioritizes safety measures.

Core Directive: Personal Protective Equipment (PPE)

Given the anticipated hazards, a comprehensive PPE strategy is required for all handling procedures.

Engineering Controls (First Line of Defense)
  • Chemical Fume Hood: All manipulations of Tert-butyl (4-chloro-3-nitrophenyl)carbamate, including weighing, transfers, and preparation of solutions, must be performed inside a certified chemical fume hood to prevent inhalation of dust or vapors.[7]

  • Safety Stations: An ANSI-approved safety shower and eyewash station must be immediately accessible within a 10-second travel distance of the work area.[11][12]

Mandatory Personal Protective Equipment
PPE CategorySpecificationRationale
Hand Protection Nitrile Gloves (minimum 4 mil thickness) Provides protection against incidental splashes. For prolonged contact or immersion, consult glove manufacturer data. Always inspect gloves before use and use proper removal technique to avoid skin contact.[13][14][15] Dispose of contaminated gloves as hazardous waste.
Eye/Face Protection Safety Goggles (ANSI Z87.1 compliant) Protects against dust particles and splashes.[14] A Face Shield must be worn over goggles during procedures with a higher risk of splashing (e.g., handling bulk quantities, pressure reactions).[14][16]
Skin/Body Protection • Flame-Resistant Lab Coat• Long Pants (no exposed skin)• Closed-toe, chemical-resistant shoesA lab coat provides a removable barrier in case of a spill. Full leg and foot coverage prevents accidental skin contact.[11]
Respiratory Protection Generally not required with proper fume hood use. If work outside a fume hood is unavoidable (e.g., large spill), a NIOSH-approved respirator with P100 (particulate) and organic vapor cartridges is required.[16]

Operational Plan: Step-by-Step Handling Protocols

Adherence to a strict, methodical workflow is critical for minimizing exposure risk.

start Start: Prepare Workspace step1 1. Don Required PPE (Gloves, Goggles, Lab Coat) start->step1 step2 2. Verify Fume Hood is Operational step1->step2 step3 3. Perform All Manipulations (Weighing, Transfers, Dissolving) DEEP inside the fume hood. step2->step3 step4 4. Securely Cap All Containers step3->step4 step5 5. Decontaminate Work Surface step4->step5 step6 6. Dispose of Waste in Labeled Hazardous Waste Container step5->step6 step7 7. Doff PPE Correctly (Gloves last) step6->step7 end_node End: Wash Hands Thoroughly step7->end_node

Caption: Standard workflow for handling the chemical.

Weighing and Transferring the Solid Compound:
  • Ensure all necessary equipment (spatulas, weigh paper, secondary containers) is inside the fume hood before starting.

  • Carefully open the primary container inside the hood.

  • Use a dedicated spatula to transfer the required amount to weigh paper or a tared container.

  • Avoid creating dust. If the material is a fine powder, handle it with extra care.

  • Promptly and securely close the primary container.

  • Transfer the weighed solid to its destination vessel within the hood.

Emergency and Disposal Plans

Spill Response

Immediate and correct response to a spill is critical to prevent exposure and further contamination.

cluster_large Large Spill cluster_small Small Spill (Contained in Fume Hood) spill Spill Occurs q_size Is the spill large or small? spill->q_size large_spill_1 Alert others and Evacuate the area q_size->large_spill_1 Large small_spill_1 Ensure PPE is worn q_size->small_spill_1 Small large_spill_2 Call Emergency Response large_spill_1->large_spill_2 small_spill_2 Cover with non-combustible absorbent (e.g., sand, vermiculite) small_spill_1->small_spill_2 small_spill_3 Collect into sealed container for hazardous waste small_spill_2->small_spill_3 small_spill_4 Decontaminate area with soap and water small_spill_3->small_spill_4

Caption: Decision-making flowchart for spill response.

  • Spill Cleanup: Use a non-combustible absorbent material like sand or vermiculite to contain the spill. Do not use paper towels or other combustible materials. Collect the absorbed material using spark-proof tools into a sealed, labeled container for hazardous waste disposal.[17][18]

First Aid Measures
  • If Inhaled: Move the person into fresh air. If not breathing, give artificial respiration. Consult a doctor immediately.[4][17][19]

  • In Case of Skin Contact: Take off immediately all contaminated clothing. Wash off with soap and plenty of water for at least 15 minutes. Consult a doctor.[4][17][19]

  • In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes. Immediately call a poison center or doctor.[4][9]

  • If Swallowed: Rinse mouth with water. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[17][20]

Disposal Plan
  • Waste Generation: All materials contaminated with Tert-butyl (4-chloro-3-nitrophenyl)carbamate, including excess reagent, contaminated gloves, weigh paper, and absorbent materials, must be considered hazardous waste.

  • Collection: Collect all waste in a dedicated, sealed, and clearly labeled hazardous waste container. The label should include the full chemical name.

  • Regulations: Never dispose of this chemical down the drain or in regular trash. Disposal must be handled by a licensed chemical waste disposal company in accordance with all federal, state, and local regulations.[9][17][21]

References

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  • NJ.gov. (n.d.). Hazardous Substance Fact Sheet - Nitrocellulose. Retrieved from [Link]

  • Health and Safety Executive. (n.d.). Storage And Handling Of Industrial Nitrocellulose. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025, September 12). Personal Protective Equipment. Retrieved from [Link]

  • Yale Environmental Health & Safety. (n.d.). Standard Operating Procedure - POTENTIALLY EXPLOSIVE AND EXPLOSIVE COMPOUNDS. Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). Personal Protective Equipment. Retrieved from [Link]

  • Hazchem Safety. (2025, December 2). How To Choose The Right PPE For Chemical Handling. Retrieved from [Link]

  • European Industrial Gases Association. (n.d.). DOC136_24_Selection of Personal Protective Equipment. Retrieved from [Link]

  • Megazyme. (2019, July 19). 4-Nitrophenyl-α-D-glucopyranoside - Safety Data Sheet. Retrieved from [Link]

  • Texas Department of Insurance. (n.d.). Chlorine Safety. Retrieved from [Link]

  • NextSDS. (n.d.). tert-Butyl (5-chloro-4-fluoro-2-nitrophenyl)carbamate. Retrieved from [Link]

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